4-O-Galloylalbiflorin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28?,29?,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHIYEMICNYJGK-NJVRKBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C[C@H]([C@@H]3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-O-Galloylalbiflorin: Discovery, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Galloylalbiflorin, a monoterpene glycoside discovered in the roots of the traditional Chinese medicinal plant Paeonia lactiflora, has emerged as a compound of significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and pharmacological characterization of this compound. Detailed methodologies for its isolation and for key biological assays are presented, alongside a summary of its known quantitative biological activities. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the potential of this compound in various therapeutic areas, particularly in neurodegenerative diseases and conditions with an inflammatory component.
Discovery and Structural Elucidation
Isolation from Paeonia lactiflora
This compound is a naturally occurring phytochemical isolated from the dried roots of Paeonia lactiflora Pall.[1][2][3]. The isolation of this compound, along with other monoterpene glycosides, typically involves solvent extraction and subsequent chromatographic purification.
Experimental Protocol: Isolation of this compound
A general procedure for the isolation of this compound from the roots of Paeonia lactiflora is as follows:
-
Extraction: The dried and powdered roots of Paeonia lactiflora are extracted with a 60% aqueous ethanol (B145695) solution[1]. Alternative extraction methods, such as ultrasonic-assisted micelle-mediated extraction using a surfactant like C9-11 Pareth-5, have also been explored for related compounds from this plant source[4].
-
Preliminary Fractionation: The resulting crude extract is subjected to column chromatography over silica (B1680970) gel, Sephadex LH-20, and octadecylsilane (B103800) (ODS) columns to achieve separation of different components[1].
-
Purification: Final purification of this compound is typically achieved through repeated column chromatography until a high degree of purity is obtained[1].
Structural Characterization
The chemical structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1][2].
Spectroscopic Data:
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₂O₁₅ | [7] |
| Molecular Weight | 632.57 g/mol | [7] |
| Mass Spectrometry | ESI-MS, MALDI-TOF/TOF MS | [1][2] |
| NMR Spectroscopy | ¹H NMR, ¹³C NMR, 2D-NMR | [1][5] |
Pharmacological Characterization
This compound has been investigated for a range of biological activities, with a particular focus on its potential in the treatment of neurodegenerative diseases and its effects on drug metabolism.
Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)
BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. This compound has been identified as a potential inhibitor of BACE1[8][9][10]. Studies have shown that it exhibits a strong and selective inhibitory effect on this enzyme[1].
Experimental Protocol: BACE1 Inhibition Assay (General FRET-based method)
A common method to assess BACE1 inhibition is through a Fluorescence Resonance Energy Transfer (FRET) assay. A generalized protocol is as follows:
-
Reagents: Recombinant human BACE1 enzyme, a specific BACE1 FRET peptide substrate, assay buffer, and the test compound (this compound).
-
Procedure: a. In a 96-well plate, the BACE1 FRET peptide substrate is mixed with the assay buffer. b. Various concentrations of this compound are added to the wells. c. The reaction is initiated by the addition of the diluted BACE1 enzyme. d. The fluorescence is monitored over time using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is determined from the change in fluorescence, and the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated.
Inhibition of Cytochrome P450 Enzymes
This compound has been shown to inhibit several key cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs. This suggests a potential for drug-drug interactions when co-administered with substrates of these enzymes[11][12][13].
Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay
The inhibitory potential of this compound on CYP isoforms is typically evaluated using human liver microsomes. A generalized protocol is as follows:
-
Materials: Pooled human liver microsomes, specific CYP isoform substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam or testosterone (B1683101) for CYP3A4), NADPH regenerating system, and various concentrations of this compound.
-
Incubation: The reaction mixture, containing human liver microsomes, the specific substrate, and this compound, is pre-incubated. The reaction is initiated by the addition of the NADPH regenerating system.
-
Termination and Analysis: The reaction is stopped, and the formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (without inhibitor) to determine the IC₅₀ and Ki (inhibition constant) values.
Table 2: Quantitative Data on the Inhibition of Cytochrome P450 Isoforms by this compound
| CYP Isoform | IC₅₀ (µM) | Ki (µM) | Inhibition Type | Time-Dependent | Reference |
| CYP3A | 8.2 | 4.0 | Non-competitive | Yes | [11][12] |
| CYP2C9 | 13 | 6.7 | Competitive | No | [11][12] |
| CYP2D | 11 | 6.6 | Competitive | No | [11][12] |
Antioxidant and Anti-inflammatory Activities
While specific quantitative data for this compound are limited in the reviewed literature, related compounds and extracts from Paeonia lactiflora are known to possess antioxidant and anti-inflammatory properties[14][15][16][17]. The galloyl group in the structure of this compound is likely a significant contributor to its antioxidant potential. The anti-inflammatory effects of related compounds are often attributed to the modulation of signaling pathways such as NF-κB and MAPK. Further research is needed to quantify these activities specifically for this compound.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of structurally related compounds and the broader effects of Paeonia lactiflora extracts, several pathways are of interest for future research.
Conclusion and Future Directions
This compound is a promising natural product with well-defined inhibitory activities against BACE1 and key cytochrome P450 enzymes. Its discovery and characterization open avenues for the development of novel therapeutic agents, particularly for Alzheimer's disease. However, to fully realize its potential, further in-depth research is required.
Future studies should focus on:
-
Developing and publishing detailed, standardized protocols for the isolation and purification of this compound to ensure reproducibility of research findings.
-
Conducting comprehensive in vitro and in vivo studies to quantify its antioxidant and anti-inflammatory activities and to elucidate the specific molecular targets and signaling pathways involved.
-
Performing detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Investigating the potential for drug-drug interactions in vivo, given its demonstrated inhibition of major CYP450 enzymes.
This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic applications of this compound. Continued investigation into this fascinating molecule holds the potential to yield new and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry [jstage.jst.go.jp]
- 3. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.pan.pl [journals.pan.pl]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals - [thieme-connect.de]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits the activity of CYP3A, 2C9, and 2D in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. worldscientific.com [worldscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of 4-O-Galloylalbiflorin by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document serves as a technical guide outlining the methodologies and data interpretation involved in the structure elucidation of 4-O-Galloylalbiflorin. While this compound has been isolated and characterized, specific, publicly available raw data and detailed experimental spectra are limited. Therefore, the quantitative data presented in the tables below are hypothetical and generated based on established principles of NMR and MS for similar molecular structures. They are intended to illustrate the analytical process and the expected values for this compound.
Introduction
This compound is a monoterpene glycoside acylated with a galloyl group, a compound class of significant interest due to its potential therapeutic properties. It has been isolated from the roots of Paeonia lactiflora. The structural elucidation of such natural products is a critical step in drug discovery and development, relying heavily on modern spectroscopic techniques. This guide details the comprehensive approach to determining the chemical structure of this compound, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The core structure consists of albiflorin (B1665693), a pinane-type monoterpenoid, which is glycosidically linked to a glucose molecule. The key structural feature to be confirmed is the position of the galloyl moiety on the albiflorin framework.
Experimental Protocols
Isolation of this compound
The compound is typically isolated from the dried and powdered roots of Paeonia lactiflora. A general isolation workflow is as follows:
-
Extraction: The plant material is extracted with a polar solvent, such as 70% ethanol (B145695) or methanol, at room temperature. The resulting extract is concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity.
-
Chromatographic Separation: The ethyl acetate or n-butanol fraction, which is expected to contain the target compound, is subjected to multiple rounds of column chromatography. This may include silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC.
NMR Spectroscopy
NMR experiments are conducted on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d4 (B120146) (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d₆).
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Indicates the number of non-equivalent carbons and their chemical environment.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is important for determining stereochemistry.
-
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, and tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source is commonly used.
-
Analysis Mode: Data is typically acquired in both positive and negative ion modes to maximize the information obtained.
-
Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused directly into the mass spectrometer or analyzed via LC-MS. The precursor ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.
Data Presentation
Hypothetical NMR Data
The following tables summarize the plausible ¹H and ¹³C NMR chemical shifts for this compound, assigned based on its known structure and data from similar compounds.
Table 1: Hypothetical ¹H NMR Data for this compound (in CD₃OD, 400 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Albiflorin Moiety | ||||
| 1 | 2.15 | m | CH | |
| 2 | 1.85 | m | CH₂ | |
| 3 | 4.80 | d | 6.0 | CH-O |
| 4 | 5.30 | t | 6.0 | CH-O-Galloyl |
| 5 | 2.30 | m | CH | |
| 6 | 1.50 | s | CH₃ | |
| 7 | 1.10 | s | CH₃ | |
| 8 | 1.35 | s | CH₃ | |
| 9 | 4.50 | d | 12.0 | O-CH₂ |
| 4.35 | d | 12.0 | O-CH₂ | |
| Glucose Moiety | ||||
| 1' | 4.95 | d | 7.5 | Anomeric H |
| 2' | 3.50 | m | CH | |
| 3' | 3.65 | m | CH | |
| 4' | 3.40 | m | CH | |
| 5' | 3.80 | m | CH | |
| 6'a | 3.90 | dd | 12.0, 5.0 | CH₂ |
| 6'b | 3.75 | dd | 12.0, 2.0 | CH₂ |
| Galloyl Moiety | ||||
| 2'', 6'' | 7.10 | s | Ar-H |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CD₃OD, 100 MHz)
| Position | δ (ppm) | Assignment |
| Albiflorin Moiety | ||
| 1 | 45.2 | CH |
| 2 | 28.5 | CH₂ |
| 3 | 75.8 | CH-O |
| 4 | 78.0 | CH-O-Galloyl |
| 5 | 48.1 | CH |
| 6 | 22.3 | CH₃ |
| 7 | 25.0 | CH₃ |
| 8 | 21.5 | CH₃ |
| 9 | 70.2 | O-CH₂ |
| 10 | 95.6 | Quaternary C-O |
| Glucose Moiety | ||
| 1' | 102.5 | Anomeric C |
| 2' | 75.3 | CH |
| 3' | 78.1 | CH |
| 4' | 71.9 | CH |
| 5' | 77.5 | CH |
| 6' | 63.0 | CH₂ |
| Galloyl Moiety | ||
| 1'' | 121.5 | Ar-C |
| 2'', 6'' | 110.2 | Ar-CH |
| 3'', 5'' | 146.8 | Ar-C-OH |
| 4'' | 140.1 | Ar-C-OH |
| C=O | 167.5 | Ester C=O |
Hypothetical Mass Spectrometry Data
Table 3: Hypothetical ESI-MS/MS Data for this compound
| Ion Type | m/z (Da) | Formula | Interpretation |
| Precursor Ion | |||
| [M+H]⁺ | 633.2022 | C₃₀H₃₆O₁₅ | Protonated molecule |
| [M+Na]⁺ | 655.1841 | C₃₀H₃₆NaO₁₅ | Sodium adduct |
| [M-H]⁻ | 631.1874 | C₃₀H₃₅O₁₅ | Deprotonated molecule |
| MS/MS Fragments (from [M-H]⁻) | |||
| 479.1600 | C₂₃H₃₁O₁₁ | [M-H - 152]⁻ | Loss of a galloyl group |
| 461.1493 | C₂₃H₂₉O₁₀ | [M-H - 170]⁻ | Loss of gallic acid |
| 317.1337 | C₁₆H₂₁O₇ | [M-H - galloyl - glucose]⁻ | Albiflorin aglycone |
Mandatory Visualizations
Structure Elucidation Workflow
Caption: Workflow for the isolation and structure elucidation of natural products.
Chemical Structure and Key Moieties of this compound
Caption: Key structural components of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that combines chromatographic separation with advanced spectroscopic analysis. High-resolution mass spectrometry provides the molecular formula and key fragmentation patterns, while a suite of 1D and 2D NMR experiments allows for the precise mapping of proton and carbon skeletons and their connectivity. The HMBC experiment is particularly vital for establishing the ester linkage of the galloyl group to the C4 position of the albiflorin core. Together, these techniques provide unequivocal evidence for the complete chemical structure of the molecule. The hypothetical data presented in this guide serve as a template for what researchers can expect to find when analyzing this and similar natural products.
A Technical Guide to the Biosynthetic Pathway of 4-O-Galloylalbiflorin in Paeonia lactiflora
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Paeonia lactiflora Pall. (herbaceous peony) is a plant of significant medicinal value, primarily due to its rich composition of bioactive secondary metabolites. Among these are monoterpene glycosides, which form the basis for many of its therapeutic effects. This technical whitepaper provides an in-depth examination of the biosynthetic pathway of a specific galloylated monoterpene glycoside, 4-O-Galloylalbiflorin. We synthesize current transcriptomic, metabolomic, and biochemical research to delineate the pathway from primary metabolism to the final complex molecule. This guide includes detailed diagrams of the biosynthetic route, summaries of quantitative data, and the experimental protocols utilized for the identification and characterization of the involved genes and enzymes. The information presented herein serves as a crucial resource for metabolic engineering efforts and the development of novel therapeutics derived from this important medicinal plant.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-stage process that originates from central carbon metabolism and involves the convergence of the terpenoid and phenylpropanoid pathways. The overall pathway can be segmented into four major stages:
-
Upstream Isoprenoid Precursor Formation : Synthesis of the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
-
Monoterpene Backbone Synthesis : Condensation of IPP and DMAPP to form the C10 precursor geranyl diphosphate (B83284) (GPP), followed by cyclization to create the characteristic pinane (B1207555) skeleton.
-
Formation of Albiflorin (B1665693) : A series of post-modification reactions, including hydroxylation and glycosylation, to produce the direct precursor, albiflorin.
-
Final Galloylation Step : The attachment of a galloyl moiety to the albiflorin backbone to yield the final product, this compound.
The complete proposed pathway is illustrated below.
Upstream Isoprenoid Precursor Formation
The biosynthesis begins with the formation of the five-carbon isoprenoid precursors, IPP and DMAPP. Plants utilize two distinct pathways for their synthesis: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids[1]. While both pathways contribute to the overall isoprenoid pool, the MEP pathway is generally considered the primary source for monoterpene biosynthesis in plastids.
Monoterpene Backbone Synthesis
In the plastids, Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP)[2]. GPP is the universal precursor for all monoterpenes. Subsequently, a monoterpene synthase is responsible for the intricate cyclization of GPP. In P. lactiflora, an α-pinene synthase, designated PlPIN, has been identified and is believed to catalyze the conversion of GPP into the pinane-type skeleton that forms the core of albiflorin[1][3].
Formation of Albiflorin (Post-Modification I)
Following the creation of the monoterpene backbone, a series of tailoring reactions occur. These modifications are crucial for generating the final molecular diversity and bioactivity.
-
Hydroxylation : Enzymes from the Cytochrome P450 (CYP450) superfamily introduce hydroxyl groups at specific positions on the pinane skeleton. This step is critical for subsequent glycosylation and acylation. While the specific CYP450s for albiflorin are not yet fully characterized, transcriptomic analyses have identified numerous candidates, such as CYP71AN24.1[4].
-
Glycosylation : A UDP-dependent glycosyltransferase (UGT) then transfers a glucose molecule, typically from UDP-glucose, to a hydroxyl group on the aglycone (paeoniflorigenin), resulting in the formation of albiflorin[4]. Several UGTs have been identified in P. lactiflora, with UGT91A1.1 being a strong candidate for involvement in monoterpene glycoside biosynthesis[4][5].
The Putative Galloylation of Albiflorin (Post-Modification II)
The final and defining step in the synthesis of this compound is the esterification of the 4-hydroxyl group of the glucose moiety with gallic acid[6].
-
Galloyl Donor Formation : The galloyl moiety is derived from gallic acid, which is synthesized via the shikimate pathway[4]. Gallic acid is then activated, likely to galloyl-CoA, to serve as an acyl donor.
-
Acyltransfer : A specific acyltransferase, putatively a galloyltransferase, catalyzes the transfer of the galloyl group from the donor molecule to albiflorin. While this specific enzyme has not yet been functionally characterized in P. lactiflora, the presence of numerous galloylated compounds in the plant confirms the existence of such enzymatic machinery[4][7]. BAHD acyltransferases are known to be involved in the acylation of monoterpene glycosides in peony, making this family a prime target for identifying the responsible galloyltransferase[4].
Key Genes and Enzymes
The identification of genes involved in the this compound pathway has been accelerated by integrated transcriptomic and metabolomic studies. These analyses compare gene expression profiles with metabolite accumulation patterns across different tissues.
| Enzyme Class | Abbreviation | Function in Pathway | Candidate Genes Identified in P. lactiflora |
| Geranyl Diphosphate Synthase | GPPS | Formation of GPP from IPP and DMAPP | Identified via transcriptome analysis[2] |
| Terpene Synthase | TPS | Cyclization of GPP to form monoterpene skeleton | PlPIN (α-pinene synthase)[1][3] |
| Cytochrome P450 | CYP450 | Hydroxylation of the monoterpene backbone | CYP71AN24.1 (putative)[4] |
| UDP-Glycosyltransferase | UGT | Glycosylation of the aglycone to form albiflorin | UGT91A1.1, UGT88A1 (putative)[4] |
| Acyltransferase | - | Galloylation of albiflorin (putative) | BAHD family members are strong candidates[4] |
Quantitative Analysis
Quantitative data reveals that the biosynthesis and accumulation of these compounds are tightly regulated and tissue-specific. The roots and rhizomes of P. lactiflora are the primary sites for the accumulation of monoterpene glycosides.
Table 4.1: Distribution of Albiflorin and Paeoniflorin (B1679553) in P. lactiflora (Data compiled from multiple studies; values are illustrative of general trends)
| Plant Tissue | Albiflorin Content (mg/g DW) | Paeoniflorin Content (mg/g DW) | Reference |
| Root | 5.0 - 25.0 | 20.0 - 60.0 | [2][8] |
| Rhizome | High (comparable to root) | High (comparable to root) | [1] |
| Stem | Low | Low | [1][9] |
| Leaf | Low to Moderate | Low to Moderate | [1][9] |
| Flower | Very Low | Very Low | [1][9][10] |
This tissue-specific accumulation correlates with the differential expression of biosynthetic genes. For example, the expression of PlPIN and other key upstream genes is significantly higher in the roots compared to aerial parts of the plant.
Experimental Protocols
The elucidation of this biosynthetic pathway relies on a combination of modern molecular biology and analytical chemistry techniques. The general workflow for identifying and characterizing the biosynthetic genes is outlined below.
Metabolite Extraction and Analysis (UPLC-MS/MS)
This protocol is used to identify and quantify this compound and its precursors.
-
Sample Preparation : Freeze-dry plant tissues (root, stem, leaf, etc.) and grind into a fine powder.
-
Extraction : Extract a precise weight of powder (e.g., 0.5 g) with an appropriate solvent, typically an aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 40% methanol)[9]. Perform the extraction using ultrasonication for approximately 30 minutes.
-
Centrifugation & Filtration : Centrifuge the extract at high speed (e.g., 12,000 x g) for 15 minutes. Filter the resulting supernatant through a 0.20 µm membrane to remove particulate matter[9].
-
Analysis : Inject the filtered sample into a UPLC system coupled with a mass spectrometer (e.g., Q-Exactive or Q-TRAP)[9]. Separation is typically achieved on a C18 reverse-phase column. Identification is based on comparison of retention times and mass fragmentation patterns (MS/MS) with authentic standards.
Gene Discovery via Transcriptomics (RNA-Seq)
This method identifies genes whose expression patterns correlate with metabolite accumulation.
-
RNA Extraction : Isolate total RNA from tissues with high and low concentrations of the target metabolite using a commercial kit (e.g., Quick RNA Isolation Kit)[9]. Assess RNA quality and integrity.
-
Library Preparation & Sequencing : Prepare cDNA libraries from the extracted RNA and sequence them using a high-throughput platform (e.g., Illumina).
-
Bioinformatic Analysis : Assemble the sequencing reads into transcripts. Annotate the transcripts by comparing them to public databases (e.g., NCBI nr, KEGG).
-
Differential Expression Analysis : Identify genes that are significantly upregulated in the high-accumulation tissue. Co-expression network analysis (e.g., WGCNA) can further refine the list of candidate genes by identifying modules of genes that are highly correlated with the metabolite profile[4].
Gene Expression Analysis (qRT-PCR)
This technique is used to validate the expression patterns of candidate genes identified from transcriptomics.
-
cDNA Synthesis : Synthesize first-strand cDNA from the same total RNA samples used for RNA-Seq using a reverse transcriptase kit[9][11].
-
Primer Design : Design gene-specific primers for the candidate genes and a stable housekeeping gene (e.g., Actin) for normalization[9].
-
PCR Reaction : Perform the real-time PCR using a SYBR Green-based master mix on a qRT-PCR instrument.
-
Data Analysis : Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene.
In Vitro Enzyme Functional Characterization
This is the definitive step to confirm the function of a candidate gene.
-
Gene Cloning & Expression : Amplify the full-length open reading frame (ORF) of the candidate gene from cDNA and clone it into an expression vector suitable for a heterologous host like E. coli or yeast.
-
Protein Expression & Purification : Induce protein expression in the host system. Lyse the cells and purify the recombinant protein, often using an affinity tag (e.g., His-tag).
-
Enzyme Assay : Prepare a reaction mixture containing a buffered solution, the purified enzyme, and the putative substrates. For the final galloylation step, this would be albiflorin and an activated galloyl donor (e.g., galloyl-CoA).
-
Product Analysis : After incubation, stop the reaction and extract the products. Analyze the reaction products using UPLC-MS or HPLC to confirm the formation of this compound by comparing with an authentic standard[9].
Conclusion and Future Directions
The biosynthetic pathway of this compound in Paeonia lactiflora represents a confluence of the well-established monoterpenoid and phenylpropanoid pathways. While the upstream steps leading to the precursor albiflorin are increasingly understood, the final, crucial galloylation step remains putative. The research presented provides a strong foundation, highlighting candidate gene families and a clear methodological path toward full elucidation.
Future research should prioritize the functional characterization of the specific acyltransferase responsible for the galloylation of albiflorin. The identification and characterization of this enzyme will not only complete our understanding of this pathway but also provide a powerful tool for synthetic biology approaches. By assembling the entire pathway in a microbial chassis, it may be possible to achieve sustainable, high-yield production of this compound and other valuable medicinal compounds from Paeonia lactiflora.
References
- 1. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 2. Contents of paeoniflorin and albiflorin in two Korean landraces of Paeonia lactiflora and characterization of paeoniflorin biosynthesis genes in peony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two new galloylated monoterpene glycosides, this compound and 4'-O-galloylpaeoniflorin, from the roots of Paeonia lactiflora (Paeoniae radix) grown and processed in Nara Prefecture, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skin health properties of Paeonia lactiflora flower extracts and tyrosinase inhibitors and free radical scavengers identified by HPLC post-column bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Identification of the Terpene Synthase Family Involved in Biosynthesis in Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the anti-skin inflammation substances and mechanism of Paeonia lactiflora Pall. Flower via network pharmacology-HPLC integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Flavonoid Biosynthetic Gene Families in Paeonia Species and Their Roles in Stamen Petalization of Paeonia lactiflora | MDPI [mdpi.com]
A Technical Guide to the Physicochemical Properties and Bioactivity of 4-O-Galloylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Galloylalbiflorin is a monoterpene glycoside and a derivative of albiflorin (B1665693), a compound primarily isolated from the roots of Paeonia lactiflora. The addition of a galloyl moiety to the albiflorin structure significantly influences its chemical properties and biological activity. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its analysis, and an examination of its role as an androgen receptor antagonist.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. Quantitative data has been compiled from available literature to provide a clear reference for researchers.
| Property | Data | Reference(s) |
| Molecular Formula | C₃₀H₃₂O₁₅ | [1][2] |
| Molecular Weight | 632.57 g/mol | [1][2] |
| CAS Number | 929042-36-4 | [1] |
| Appearance | White or off-white crystalline solid | |
| Melting Point | Data not available in cited literature | |
| Solubility | Soluble in DMSO (10 mg/mL) | [1] |
| Predicted LogP | Data not available in cited literature |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.
UV-Vis Spectroscopy
-
The galloyl moiety (a trihydroxybenzoyl group) typically exhibits strong absorption maxima around 270-280 nm.
-
The albiflorin core , containing a benzoate (B1203000) ester, shows absorption maxima around 230 nm. Therefore, the UV-Vis spectrum of this compound is predicted to display significant absorption peaks at approximately 230 nm and 275 nm .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, assigned ¹H and ¹³C NMR spectra for this compound are not published in the available literature. However, the expected shifts can be inferred from the known spectra of its parent compound, albiflorin, and the predictable influence of the 4-O-galloyl substituent.
-
¹H-NMR: The spectrum would show characteristic signals for the albiflorin skeleton, including the methyl group, methylene (B1212753) protons, and methine protons of the pinane (B1207555) core, as well as signals from the glucose and benzoate moieties. The addition of the galloyl group would introduce a characteristic singlet at approximately δ 7.0 ppm for the two aromatic protons on the galloyl ring.
-
¹³C-NMR: The carbon spectrum would be complex, showing signals for all 30 carbons. Key signals would include those for the ester and lactone carbonyls in the albiflorin core, the anomeric carbon of the glucose unit, and aromatic carbons from both the benzoate and galloyl groups. The chemical shift of the C-4 of the glucose moiety would be significantly affected by the attachment of the galloyl group.
Experimental Protocols
Detailed methodologies are crucial for the replication of research and for the development of new analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol describes a general method for the analysis and quantification of this compound in a sample matrix.
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
-
Methanol (B129727) (for sample preparation)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL this compound reference standard in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in methanol to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (for the galloyl moiety) and 230 nm (for the albiflorin core).
-
Gradient Elution:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak for this compound by comparing the retention time with the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Androgen Receptor (AR) Antagonist Activity Assay (Luciferase Reporter Assay)
This protocol outlines a cell-based assay to determine the inhibitory effect of this compound on androgen receptor signaling.
Objective: To quantify the antagonistic activity of this compound on the androgen receptor.
Cell Line:
-
Prostate cancer cell line (e.g., LNCaP or PC-3) stably transfected with an androgen-responsive element (ARE) driving a luciferase reporter gene.
Reagents:
-
Cell culture medium (e.g., RPMI-1640) with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.
-
Dihydrotestosterone (B1667394) (DHT), a potent AR agonist.
-
Bicalutamide, a known AR antagonist (positive control).
-
This compound test compound.
-
Luciferase assay reagent.
Procedure:
-
Cell Seeding:
-
Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well in culture medium with 10% CS-FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (Bicalutamide) in the assay medium.
-
Remove the seeding medium and treat the cells with the test compounds for 1 hour.
-
-
Agonist Stimulation:
-
Add DHT to all wells (except for the vehicle control) to a final concentration of 1 nM to stimulate AR activity.
-
Incubate the plate for an additional 24 hours.
-
-
Luciferase Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay) if compound toxicity is suspected.
-
Calculate the percent inhibition of DHT-induced AR activity for each concentration of this compound.
-
Determine the IC₅₀ value (the concentration at which 50% of AR activity is inhibited) by fitting the data to a dose-response curve.
-
Biological Activity and Signaling Pathways
Primary Biological Activity: Androgen Receptor Antagonism
The most notable biological activity reported for this compound is its function as an androgen receptor (AR) antagonist. It has been shown to inhibit AR binding with an IC₅₀ of 53.3 μM.[1] The mechanism of action involves the disruption of AR nuclear translocation by competing with the natural ligand, dihydrotestosterone (DHT), for the ligand-binding domain of the receptor.[1] This inhibitory action makes this compound a compound of interest for research into androgen-dependent pathologies, such as prostate cancer.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for conceptualizing complex processes in research and development.
Caption: Experimental workflow for isolation and analysis of this compound.
Caption: Inhibition of Androgen Receptor signaling by this compound.
References
4-O-Galloylalbiflorin: A Technical Guide to its Antioxidant and Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Galloylalbiflorin, a monoterpene glycoside found in the roots of Paeonia lactiflora, is a molecule of significant interest for its potential therapeutic properties. This technical guide provides an in-depth overview of its anticipated antioxidant and radical scavenging activities. While direct quantitative data for this compound is not extensively available in current scientific literature, this document synthesizes information on its constituent moieties—albiflorin (B1665693) and gallic acid—to project its potential efficacy. Detailed experimental protocols for key antioxidant assays and relevant signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with potent antioxidant and radical scavenging properties are therefore of great interest for therapeutic development. This compound, a component of the well-known traditional medicinal plant Paeonia lactiflora, possesses structural features that strongly suggest significant antioxidant potential. This guide explores this potential through an analysis of its chemical structure and the known activities of its components.
Predicted Antioxidant and Radical Scavenging Activity
The presence of a galloyl group is known to significantly enhance the antioxidant and radical scavenging properties of polyphenolic compounds. This is attributed to the three phenolic hydroxyl groups on the galloyl moiety, which can readily donate hydrogen atoms to neutralize free radicals.
Quantitative Data on Related Compounds
To provide a comparative context, the following table summarizes the antioxidant activities of albiflorin and gallic acid, the constituent parts of this compound. This data strongly supports the hypothesis that this compound is a potent antioxidant.
| Compound/Extract | Assay | IC50 / Activity | Reference(s) |
| Albiflorin | Cellular ROS reduction | Protected myoblasts from H2O2-induced oxidative stress | [1] |
| Albiflorin | Cellular signaling | Activated the Nrf2/HO-1 antioxidant pathway | [1][2] |
| Gallic Acid | DPPH Radical Scavenging | IC50 values reported in the low µM range | [3] |
| Gallic Acid | ABTS Radical Scavenging | IC50 values reported in the low µM range | [3] |
| Paeonia lactiflora Root Extract | DPPH Radical Scavenging | Exhibited significant free radical scavenging effect | [4][5] |
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the radical scavenging activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Preparation of positive control: Prepare a series of dilutions of ascorbic acid or Trolox in methanol.
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate-buffered saline (PBS) or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.
-
Preparation of positive control: Prepare a series of dilutions of ascorbic acid or Trolox.
-
Assay:
-
To each well of a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank, add 20 µL of the solvent instead of the sample solution.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Signaling Pathways and Experimental Workflows
The antioxidant activity of natural compounds is often mediated through the modulation of specific cellular signaling pathways. Based on studies of albiflorin, it is plausible that this compound exerts its antioxidant effects via the Nrf2/HO-1 pathway.
Figure 1. A generalized workflow for determining the in vitro antioxidant activity of this compound.
Figure 2. A proposed signaling pathway for the antioxidant action of this compound, involving the Nrf2/HO-1 axis.
Conclusion
While direct quantitative evidence for the antioxidant and radical scavenging activity of this compound is currently limited, the existing literature on its constituent parts, albiflorin and gallic acid, provides a strong theoretical basis for its potent antioxidant capacity. The presence of the galloyl moiety, in particular, suggests a high degree of radical scavenging potential. The experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for future research to quantitatively assess the efficacy of this compound and elucidate its mechanisms of action. Such studies are crucial for the potential development of this natural compound as a therapeutic agent for oxidative stress-related diseases. Further investigation is warranted to isolate and quantify the specific antioxidant and radical scavenging activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Synergistic Antioxidant Activity and Identification of Antioxidant Components from Astragalus membranaceus and Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidative constituents from Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Anti-Inflammatory Screening of 4-O-Galloylalbiflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary anti-inflammatory screening of 4-O-Galloylalbiflorin. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental procedures.
Quantitative Data Summary
The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the available quantitative data.
| Compound | Concentration | Inhibition of Nitric Oxide (NO) Production (%) | Reference |
| This compound | 33 µM | Weak Inhibition | [1] |
| Compound | Concentration | Inhibition of Interleukin-6 (IL-6) Production (%) | Reference |
| This compound | 33 µM | ~20% | [1] |
| Compound | Concentration | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production (%) | Reference |
| This compound | 33 µM | ~15% | [1] |
Note: The data is derived from a study by Bi et al. (2017), where this compound was part of a broader screening of monoterpenoids. The term "weak inhibition" for NO production is as described in the study, which presented this particular data graphically without a precise percentage.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary anti-inflammatory screening of this compound and its parent compound, albiflorin.
In Vitro Anti-Inflammatory Assay Using LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the induction of an inflammatory response in macrophage-like cells and the subsequent measurement of inflammatory mediators.
2.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[2]
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Cells are pre-incubated with the compound for 2 hours.[2]
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
The cells are then incubated for an additional 24 hours.
-
-
Supernatant Collection: After incubation, the cell culture supernatant is collected for the measurement of nitric oxide, IL-6, and TNF-α.
2.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Reagent: Griess reagent (a mixture of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and 1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Procedure:
-
50 µL of the collected cell culture supernatant is mixed with 50 µL of Griess reagent in a 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
2.1.3. Measurement of Pro-Inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (IL-6 and TNF-α) in the cell culture supernatant.
-
Procedure:
-
Commercially available ELISA kits for mouse IL-6 and TNF-α are used according to the manufacturer's instructions.
-
Briefly, the collected supernatants are added to microplate wells pre-coated with a capture antibody specific for the target cytokine.
-
After an incubation period, any unbound substances are washed away.
-
A biotin-conjugated detection antibody specific for the cytokine is added, followed by incubation and washing.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.
-
After a final wash, a substrate solution is added to the wells, resulting in color development in proportion to the amount of cytokine present.
-
The reaction is stopped by the addition of a stop solution, and the absorbance is measured at 450 nm.
-
-
Quantification: The concentration of each cytokine is determined from a standard curve generated with recombinant cytokines provided in the kit. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.
Visualization of Pathways and Workflows
The following diagrams were created using the DOT language to illustrate key signaling pathways and the experimental workflow.
Signaling Pathways in LPS-Induced Inflammation
The anti-inflammatory effects of albiflorin, the parent compound of this compound, are thought to be mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]
Caption: LPS-induced pro-inflammatory signaling pathways.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro preliminary anti-inflammatory screening of this compound.
Caption: In vitro anti-inflammatory screening workflow.
References
In Vitro Cytotoxicity of 4-O-Galloylalbiflorin on Cancer Cell Lines: A Technical Guide
Introduction
4-O-Galloylalbiflorin is a galloylated monoterpene glucoside. The addition of a galloyl moiety to a natural product core, such as albiflorin (B1665693) from Paeonia lactiflora, can significantly modulate its biological activities, often enhancing its cytotoxic and pro-apoptotic effects. Galloylated compounds are known to interact with various cellular targets, leading to the inhibition of cancer cell proliferation and induction of cell death. This guide provides a comprehensive overview of the potential in vitro cytotoxicity of this compound, drawing parallels from research on similar compounds.
Potential Cytotoxic Effects on Cancer Cell Lines
Based on studies of Paeonia lactiflora extracts and other galloylated glucosides, it is hypothesized that this compound could exhibit cytotoxic activity against a range of cancer cell lines. The following table summarizes the cytotoxic effects of related compounds.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Paeonia lactiflora Pall Extract | TSGH-8301 (Bladder Cancer) | Not specified, but showed growth inhibition | [1] |
| 1,6-di-O-galloyl-β-D-glucopyranose | K562 (Leukemia) | 48.3 µM | [2] |
| 1,6-di-O-galloyl-β-D-glucopyranose | HL-60 (Leukemia) | 35.7 µM | [2] |
| 1,6-di-O-galloyl-β-D-glucopyranose | HeLa (Cervical Cancer) | 54.2 µM | [2] |
| 1,4,6-tri-O-galloyl-β-D-glucopyranose | K562 (Leukemia) | 27.5 µM | [2] |
| 1,4,6-tri-O-galloyl-β-D-glucopyranose | HL-60 (Leukemia) | 17.2 µM | [2] |
| 1,4,6-tri-O-galloyl-β-D-glucopyranose | HeLa (Cervical Cancer) | 29.8 µM | [2] |
| (-)-gallocatechin gallate (GCG) | T47D (Breast Cancer) | 34.65 µM (24h), 23.66 µM (48h) | [3] |
| (-)-epigallocatechin gallate (EGCG) | MCF7 (Breast Cancer) | Showed cytotoxic activity | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in evaluating the in vitro cytotoxicity of this compound.
Cell Culture and Maintenance
Human cancer cell lines (e.g., bladder, leukemia, cervical, breast) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing in vitro cytotoxicity.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: Hypothetical apoptotic signaling pathways induced by this compound.
Hypothetical Cell Cycle Arrest Pathway
Caption: Hypothetical cell cycle arrest pathways mediated by this compound.
Conclusion
While direct evidence for the in vitro cytotoxicity of this compound on cancer cell lines is currently lacking, the existing literature on related compounds from Paeonia lactiflora and other galloylated natural products provides a strong rationale for investigating its potential as an anticancer agent. The experimental protocols and hypothetical mechanisms of action outlined in this guide offer a solid framework for future research in this area. Such studies would be crucial in determining the specific cancer cell lines most sensitive to this compound and in elucidating the molecular pathways through which it exerts its cytotoxic effects.
References
The Neuroprotective Potential of 4-O-Galloylalbiflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the neuroprotective properties of 4-O-Galloylalbiflorin is limited. This document synthesizes available data on its constituent components, gallic acid and albiflorin (B1665693) (structurally similar to paeoniflorin), and the closely related compound 6'-O-galloylpaeoniflorin (GPF), to extrapolate the potential neuroprotective mechanisms of this compound. The findings presented herein are intended to guide future research and are not definitive evidence of the therapeutic efficacy of this compound.
Introduction
Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. This compound, a natural compound, presents a promising scaffold for neuroprotective drug development due to the established biological activities of its constituent moieties and structurally similar compounds. This technical guide provides a comprehensive overview of the current understanding of the potential neuroprotective effects of this compound, drawing from studies on gallic acid, paeoniflorin (B1679553), and 6'-O-galloylpaeoniflorin.
Core Neuroprotective Mechanisms
The potential neuroprotective effects of this compound are likely attributed to its ability to modulate key signaling pathways involved in cellular stress responses and inflammation. Based on evidence from related compounds, two primary pathways have been identified: the PI3K/Akt/Nrf2 signaling pathway , which is crucial for antioxidant defense, and the TLR4/NF-κB signaling pathway , a key regulator of neuroinflammation.
Attenuation of Oxidative Stress via the PI3K/Akt/Nrf2 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in various neurological disorders. Evidence suggests that 6'-O-galloylpaeoniflorin (GPF) exerts significant neuroprotection by activating the PI3K/Akt/Nrf2 pathway.[1] This pathway is a central regulator of cellular antioxidant responses.
-
PI3K/Akt Activation: GPF has been shown to increase the phosphorylation of Akt, a key downstream target of PI3K, indicating the activation of this survival signaling pathway.
-
Nrf2 Nuclear Translocation: Activation of Akt leads to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus.
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Upregulation of these genes enhances the cellular capacity to neutralize ROS and mitigate oxidative damage.
Inhibition of Neuroinflammation via the TLR4/NF-κB Pathway
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a detrimental role in the progression of neurodegenerative diseases and the exacerbation of ischemic brain injury. Paeoniflorin has been demonstrated to suppress neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway.[2][3]
-
TLR4 Inhibition: Paeoniflorin can downregulate the expression of Toll-like receptor 4 (TLR4), a key pattern recognition receptor that triggers inflammatory responses upon binding to damage-associated molecular patterns (DAMPs) released from injured cells.[2]
-
NF-κB Inhibition: By inhibiting TLR4, paeoniflorin prevents the activation of the downstream transcription factor NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes.
-
Reduced Pro-inflammatory Cytokine Production: The inhibition of the TLR4/NF-κB pathway leads to a significant reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from in vitro and in vivo studies on 6'-O-galloylpaeoniflorin (GPF), paeoniflorin, and gallic acid, which collectively suggest the potential neuroprotective efficacy of this compound.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model | Cell Line | Concentration | Outcome Measure | Result |
| 6'-O-Galloylpaeoniflorin (GPF) | Oxygen-Glucose Deprivation (OGD) | PC12 | 10, 50, 100 µM | Cell Viability (CCK-8) | Increased cell viability in a dose-dependent manner.[1] |
| 6'-O-Galloylpaeoniflorin (GPF) | Oxygen-Glucose Deprivation (OGD) | PC12 | 10, 50, 100 µM | LDH Release | Decreased LDH release in a dose-dependent manner.[1] |
| Paeoniflorin | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | PC12 | 25, 50, 100, 200 µM | Cell Viability | Significantly enhanced cell viability.[6] |
| Paeoniflorin | Lipopolysaccharide (LPS) | BV2 Microglia | 10⁻⁶, 10⁻⁵, 10⁻⁴ M | TNF-α, IL-6, IL-1β, NO levels | Notably diminished levels of pro-inflammatory mediators.[4] |
| Gallic Acid | Lipopolysaccharide (LPS) | BV2 Microglia | 25, 50, 100 µM | Nitric Oxide (NO) Production | Reduced NO levels.[7] |
| Gallic Acid | 6-hydroxydopamine (6-OHDA) | SH-SY5Y | 100 µM | Cell Viability | Increased cell viability by 10-15%.[8] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Model | Animal | Dosage | Outcome Measure | Result |
| 6'-O-Galloylpaeoniflorin (GPF) | Middle Cerebral Artery Occlusion (MCAO) | Rat | Not Specified | Infarct Volume | Significantly reduced infarct volume.[1] |
| Paeoniflorin | Middle Cerebral Artery Occlusion (MCAO) | Rat | 20, 40 mg/kg | Infarct Volume | Dose-dependently reduced infarction area.[9] |
| Paeoniflorin | Middle Cerebral Artery Occlusion (MCAO) | Rat | 5 mg/kg | Plasma TNF-α and IL-1β | Significantly decreased levels.[10] |
| Paeoniflorin | Neonatal Hypoxia/Ischemia (H/I) | Rat | 6.25, 12.5, 25 mg/kg | Cerebral Infarct Volume | Attenuated cerebral infarct volume.[2] |
| Gallic Acid | Bilateral Common Carotid Artery (BCCA) Occlusion | Rat | 50, 100, 200 mg/kg | Antioxidant Defense | Increased antioxidant defense.[11] |
Experimental Protocols
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This model simulates the conditions of ischemic stroke in a cell culture setting.
-
Cell Culture: PC12 cells are cultured in standard medium.
-
OGD Induction: The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic incubator (e.g., 94% N₂, 5% CO₂, 1% O₂) for a defined period (e.g., 4 hours).[6]
-
Reoxygenation: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 24 hours).[6]
-
Treatment: The compound of interest (e.g., paeoniflorin) is typically added to the culture medium before, during, or after the OGD period at various concentrations.
-
Assessment: Cell viability (e.g., MTT or CCK-8 assay), lactate (B86563) dehydrogenase (LDH) release (as a measure of cytotoxicity), and markers of apoptosis and oxidative stress are measured.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This surgical model is widely used to induce focal cerebral ischemia in rodents.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure: A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.[9][10]
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.[9]
-
Treatment: The test compound (e.g., paeoniflorin) is administered via a specific route (e.g., intraperitoneal injection) at various doses and time points relative to the MCAO procedure.[9]
-
Assessment: Neurological deficits are scored, and the infarct volume is measured using techniques like TTC staining. Brain tissue is also collected for histological and molecular analyses (e.g., Western blotting, immunohistochemistry).
In Vitro Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to study the inflammatory response of microglial cells.
-
Cell Culture: BV2 microglial cells are cultured in standard medium.
-
LPS Stimulation: Cells are treated with LPS (a component of the outer membrane of Gram-negative bacteria) at a specific concentration (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.[7]
-
Treatment: The compound of interest (e.g., gallic acid) is added to the culture medium, typically prior to or concurrently with LPS stimulation.
-
Assessment: The production of nitric oxide (NO) is measured using the Griess reagent. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using ELISA. The expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins is analyzed by Western blotting or RT-PCR.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing neuroprotective compounds.
Caption: PI3K/Akt/Nrf2 signaling pathway activation.
Caption: TLR4/NF-κB signaling pathway inhibition.
Caption: Experimental workflow for neuroprotection.
Conclusion and Future Directions
The available evidence on the constituent and structurally related compounds of this compound strongly suggests its potential as a neuroprotective agent. The dual action of mitigating oxidative stress through the PI3K/Akt/Nrf2 pathway and suppressing neuroinflammation via the TLR4/NF-κB pathway positions it as a promising candidate for further investigation in the context of neurodegenerative diseases and ischemic brain injury.
Future research should focus on:
-
Direct evaluation of this compound: Conducting in vitro and in vivo studies specifically with this compound to confirm the hypothesized neuroprotective effects and elucidate its precise mechanisms of action.
-
Pharmacokinetic and pharmacodynamic studies: Determining the bioavailability, brain penetration, and optimal dosing of this compound.
-
Efficacy in various disease models: Assessing the therapeutic potential of this compound in a broader range of animal models of neurodegeneration and brain injury.
-
Structure-activity relationship studies: Synthesizing and evaluating derivatives of this compound to optimize its neuroprotective properties.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The compiled data and outlined methodologies provide a roadmap for future investigations that could ultimately lead to the development of novel and effective treatments for debilitating neurological disorders.
References
- 1. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paeoniflorin treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeoniflorin ameliorates neuropathic pain-induced depression-like behaviors in mice by inhibiting hippocampal neuroinflammation activated via TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeoniflorin protects PC12 cells from oxygen-glucose deprivation/reoxygenation-induced injury via activating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 9. Paeoniflorin ameliorates ischemic injury in rat brain via inhibiting cytochrome c/caspase3/HDAC4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paeoniflorin Protects against Ischemia-Induced Brain Damages in Rats via Inhibiting MAPKs/NF-κB-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurobiological effects of gallic acid: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of 4-O-Galloylalbiflorin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-O-Galloylalbiflorin is a natural compound of interest for its potential therapeutic properties. While direct, in-depth studies on its specific mechanism of action are still emerging, preliminary research on its constituent moieties—albiflorin (B1665693) and the galloyl group—as well as structurally related compounds, provides a strong foundation for understanding its potential biological activities. This technical guide synthesizes the current understanding of the neuroprotective and anti-inflammatory effects likely mediated by this compound, based on available data from related molecules.
Core Bioactive Components and Their Established Activities
This compound is comprised of an albiflorin core and a galloyl group. The biological activities of these components and similar compounds suggest that this compound likely exerts its effects through a combination of anti-inflammatory and antioxidant pathways.
-
Albiflorin: This monoterpene glycoside has been shown to possess anti-inflammatory and neuroprotective properties. Studies on albiflorin have demonstrated its ability to mitigate neuroinflammation and protect neurons from damage.[1] Specifically, it has been found to inhibit microglial activation and reduce the production of pro-inflammatory mediators.[1]
-
Galloyl Group: The presence of a galloyl moiety is crucial for the biological activities of many natural compounds, including catechins.[2] This group is known to enhance the anti-inflammatory and antioxidant capacities of the parent molecule.[2] Research indicates that the galloyl group contributes to the inhibition of inflammatory pathways such as the Toll-like receptor 4 (TLR4)/MAPK/NF-κB signaling cascade.[2]
-
Related Compounds: 6′-O-Galloylpaeoniflorin, a structurally similar compound, has demonstrated significant neuroprotective effects by reducing oxidative stress and inflammation through the activation of the PI3K/Akt/Nrf2 pathway.[3] Paeoniflorin (B1679553) itself has also been studied for its neuroprotective effects, which are attributed to the regulation of oxidative stress and neuroinflammation via the Nrf2/HO1/TLR4 pathway.[4]
Based on this evidence, it is hypothesized that this compound's mechanism of action involves the modulation of key signaling pathways implicated in inflammation and oxidative stress.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on compounds related to this compound, providing insights into their potential efficacy.
Table 1: In Vitro Effects of Related Compounds on Inflammatory and Oxidative Stress Markers
| Compound | Model System | Treatment Concentration | Key Biomarker | Result | Reference |
| Albiflorin | LPS-treated BV2 microglia | Not specified | Iba-1 (microglial activation marker) | Decreased expression | [1] |
| Albiflorin | LPS-treated BV2 microglia | Not specified | Pro-inflammatory mediators | Decreased levels | [1] |
| 6′-O-Galloylpaeoniflorin | Oxygen-glucose deprivation (OGD) in PC12 cells | Not specified | Oxidative stress markers | Reduction | [3] |
| 6′-O-Galloylpaeoniflorin | OGD in PC12 cells | Not specified | Inflammatory response markers | Reduction | [3] |
| 6′-O-Galloylpaeoniflorin | OGD in PC12 cells | Not specified | Apoptosis markers | Reduction | [3] |
| Galloylated Catechins | LPS-induced RAW264.7 cells | Not specified | NO, PGE2, IL-1β, TNF-α | Enhanced inhibition | [2] |
| Galloylated Catechins | LPS-induced RAW264.7 cells | Not specified | ROS release | Enhanced inhibition | [2] |
Table 2: In Vivo Neuroprotective and Anti-inflammatory Effects of Related Compounds
| Compound | Animal Model | Dosage | Key Outcome | Result | Reference |
| Albiflorin | MPTP-induced Parkinson's disease mice | Not specified | Locomotor activity deficits | Improved | [1] |
| Albiflorin | MPTP-induced Parkinson's disease mice | Not specified | Dopaminergic neuron loss | Reduced | [1] |
| 6′-O-Galloylpaeoniflorin | Cerebral Ischemia-Reperfusion Injury (CIRI) in rats | Not specified | Infarct volume | Significantly reduced | [3] |
| 6′-O-Galloylpaeoniflorin | CIRI in rats | Not specified | Neurological deficits | Improved | [3] |
| 6′-O-Galloylpaeoniflorin | CIRI in rats | Not specified | Oxidative stress and inflammation | Decreased | [3] |
| Paeoniflorin | APP/PS1 mice (Alzheimer's model) | Not specified | Cognitive impairment | Alleviated | [4] |
| Paeoniflorin | APP/PS1 mice (Alzheimer's model) | Not specified | Oxidative stress and neuroinflammation | Ameliorated | [4] |
| Gallic Acid | Rotenone-induced neurodegeneration in mice | 100 mg/kg | Motor deficits | Ameliorated | [5] |
| Gallic Acid | Rotenone-induced neurodegeneration in mice | 100 mg/kg | Substantia nigra neuron preservation | Maintained | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of related compounds, which can be adapted for investigating this compound.
1. In Vitro Neuroinflammation Model (LPS-induced Microglia)
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Albiflorin) for a specified time (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further 24 hours.
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantified using commercially available ELISA kits.
-
-
Western Blot Analysis:
-
Protein Extraction: Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., Iba-1, iNOS, COX-2, p-NF-κB, p-MAPK) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
2. In Vivo Neuroprotection Model (MPTP-induced Parkinson's Disease)
-
Animal Model: Male C57BL/6 mice are typically used. Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Treatment: The test compound (e.g., Albiflorin) is administered (e.g., by oral gavage) for a specified period before and/or after MPTP induction.
-
Behavioral Tests:
-
Open Field Test: To assess locomotor activity.
-
Rotarod Test: To evaluate motor coordination and balance.
-
-
Immunohistochemistry:
-
Tissue Preparation: Brains are perfused, fixed, and sectioned.
-
Staining: Sections are stained with antibodies against tyrosine hydroxylase (TH) to identify dopaminergic neurons and Iba-1 for microglia.
-
Image Analysis: The number of TH-positive neurons and the density of Iba-1 positive microglia are quantified.
-
3. In Vivo Cerebral Ischemia-Reperfusion Injury (CIRI) Model
-
Animal Model: Adult male Sprague-Dawley rats are commonly used. CIRI is induced by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours), followed by reperfusion.
-
Treatment: The test compound (e.g., 6′-O-Galloylpaeoniflorin) is administered (e.g., intravenously) at the onset of reperfusion.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated as a percentage of the total brain volume.
-
Biochemical Assays: Brain tissue is homogenized to measure levels of oxidative stress markers (e.g., MDA, SOD) and inflammatory cytokines using appropriate assay kits.
Visualizing the Proposed Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways likely modulated by this compound based on the activities of its components and related compounds.
Caption: Proposed anti-inflammatory mechanism via TLR4/MAPK/NF-κB pathway.
Caption: Proposed antioxidant mechanism via PI3K/Akt/Nrf2 pathway.
Caption: Experimental workflow for in vitro neuroinflammation studies.
The preliminary data available for albiflorin, the galloyl group, and related paeoniflorin derivatives strongly suggest that this compound possesses significant neuroprotective and anti-inflammatory potential. The likely mechanisms of action involve the modulation of the TLR4/MAPK/NF-κB and PI3K/Akt/Nrf2 signaling pathways. Further direct experimental validation is necessary to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound. The experimental protocols and data presented in this guide provide a solid framework for future investigations into this promising natural compound.
References
- 1. Albiflorin ameliorates neuroinflammation and exerts neuroprotective effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of 4-O-Galloylalbiflorin in Plant Extracts by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-O-Galloylalbiflorin is a significant bioactive monoterpene glycoside found in various medicinal plants, notably within the genus Paeonia (e.g., Radix Paeoniae Rubra). Its pharmacological potential necessitates a reliable and accurate analytical method for quantification in plant extracts to ensure quality control and facilitate further research and development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, including sample preparation, chromatographic conditions, and method validation considerations.
Experimental Protocols
1. Sample Preparation: Solid-Liquid Extraction
A robust sample preparation protocol is crucial for accurate quantification and to protect the analytical column.[1][2] This protocol is designed to efficiently extract this compound from a dried plant matrix.
-
1.1. Pulverization: Grind the dried plant material (e.g., roots of Paeonia lactiflora) into a fine powder (approximately 40-60 mesh).
-
1.2. Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of 70% methanol-water (v/v).[3]
-
Perform ultrasonication for 30 minutes at room temperature.
-
Allow the mixture to cool and then weigh it. Add back any lost solvent with 70% methanol-water to compensate for evaporation.
-
Shake the mixture well.
-
-
1.3. Centrifugation & Filtration:
2. HPLC Method Protocol
The following HPLC conditions are proposed for the separation and quantification of this compound. These are based on methods used for similar compounds found in Paeonia extracts.[6][7][8]
-
2.1. Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
2.2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of these types of polar compounds.[8]
-
Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% phosphoric acid in water (B) is suggested.[3]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm is a common wavelength for detecting paeoniflorin (B1679553) and its derivatives.[9] A PDA detector would allow for the evaluation of the full UV spectrum to confirm peak purity.
-
-
2.3. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Data Presentation
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Phosphoric Acid in Water |
| Gradient Elution | 0-10 min, 10-25% A; 10-25 min, 25-40% A; 25-35 min, 40-60% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 2: Method Validation Parameters (Illustrative)
This table outlines the necessary parameters for method validation according to ICH guidelines.[10] The values provided are typical acceptance criteria and would need to be experimentally determined for this specific method.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0% |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of the analyte |
| Robustness | %RSD ≤ 5.0% for minor changes in method parameters |
Visualization
Caption: Experimental workflow for the quantification of this compound.
References
- 1. organomation.com [organomation.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. jocpr.com [jocpr.com]
- 4. nacalai.com [nacalai.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. CAU Scholar's Space: Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method [scholarworks.bwise.kr]
- 8. researchgate.net [researchgate.net]
- 9. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Isolation of 4-O-Galloylalbiflorin from Paeonia lactiflora Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin is a monoterpene glucoside that has been isolated from the roots of Paeonia lactiflora, a plant widely used in traditional medicine. This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology outlines a multi-step process involving solvent extraction, followed by sequential column chromatography and final purification using preparative high-performance liquid chromatography (prep-HPLC).
Data Presentation
The following table summarizes the expected yields and purity at each stage of the isolation process. These values are representative and may vary depending on the quality of the plant material and the specific experimental conditions.
| Step | Product | Starting Material (g) | Yield (g) | Recovery (%) | Purity (%) |
| 1 | Crude 60% Ethanol (B145695) Extract | 1000 | 200 | 20.0 | ~5 |
| 2 | Silica (B1680970) Gel Fraction | 200 | 40 | 20.0 | ~25 |
| 3 | Sephadex LH-20 Fraction | 40 | 8 | 20.0 | ~60 |
| 4 | ODS C18 Fraction | 8 | 1.2 | 15.0 | ~85 |
| 5 | Prep-HPLC Purified this compound | 1.2 | 0.15 | 12.5 | >98 |
Experimental Protocols
Preparation of Plant Material
-
1.1. Obtain dried roots of Paeonia lactiflora.
-
1.2. Grind the dried roots into a coarse powder (approximately 20-40 mesh).
-
1.3. Store the powdered material in a cool, dry, and dark place until extraction.
Solvent Extraction
-
2.1. Macerate 1 kg of the powdered Paeonia lactiflora roots with 10 L of 60% aqueous ethanol at room temperature for 24 hours.
-
2.2. Filter the mixture and collect the filtrate.
-
2.3. Repeat the extraction process on the residue two more times with fresh 60% ethanol.
-
2.4. Combine the filtrates and concentrate under reduced pressure at 50°C using a rotary evaporator to obtain the crude extract.
Silica Gel Column Chromatography
-
3.1. Dissolve the crude extract (approx. 200 g) in a minimal amount of methanol (B129727).
-
3.2. Adsorb the dissolved extract onto 200 g of silica gel (100-200 mesh) and dry completely.
-
3.3. Prepare a silica gel column (10 cm diameter, 100 cm length) packed with 2 kg of silica gel (100-200 mesh) in chloroform.
-
3.4. Load the dried extract-silica gel mixture onto the top of the column.
-
3.5. Elute the column with a stepwise gradient of chloroform-methanol (100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v), collecting fractions of 500 mL.
-
3.6. Monitor the fractions by thin-layer chromatography (TLC) using a chloroform-methanol-water (8:2:0.2, v/v/v) mobile phase and visualize under UV light (254 nm).
-
3.7. Combine fractions containing the target compound based on TLC profiles.
Sephadex LH-20 Column Chromatography
-
4.1. Concentrate the combined fractions from the silica gel column (approx. 40 g).
-
4.2. Dissolve the concentrated residue in methanol.
-
4.3. Apply the solution to a Sephadex LH-20 column (5 cm diameter, 80 cm length) equilibrated with methanol.
-
4.4. Elute with methanol at a flow rate of 2 mL/min, collecting 50 mL fractions.
-
4.5. Monitor the fractions by TLC and combine those enriched with this compound.
Octadecylsilyl (ODS) C18 Column Chromatography
-
5.1. Concentrate the combined fractions from the Sephadex LH-20 column (approx. 8 g).
-
5.2. Dissolve the residue in a small volume of methanol-water (1:9, v/v).
-
5.3. Load the solution onto an ODS C18 column (4 cm diameter, 60 cm length) equilibrated with methanol-water (1:9, v/v).
-
5.4. Elute with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80% methanol), collecting 100 mL fractions.
-
5.5. Analyze fractions by analytical HPLC to identify those containing this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
6.1. Concentrate the purified fractions from the ODS C18 column (approx. 1.2 g).
-
6.2. Dissolve the residue in the HPLC mobile phase.
-
6.3. Purify the sample using a preparative HPLC system with a C18 column (e.g., 20 mm x 250 mm, 5 µm).
-
6.4. Use a mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid) in a gradient elution. A typical gradient could be 10-40% acetonitrile over 30 minutes.
-
6.5. Set the flow rate to 10 mL/min and monitor the eluent at 230 nm and 280 nm.
-
6.6. Collect the peak corresponding to this compound.
-
6.7. Lyophilize the collected fraction to obtain the pure compound.
Structure Elucidation
-
7.1. Confirm the identity and purity of the isolated compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Visualizations
Caption: Workflow for isolating this compound.
Application of 4-O-Galloylalbiflorin and Its Analogs in Neuroinflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory process in the central nervous system is primarily mediated by activated microglia and astrocytes, which release a cascade of pro-inflammatory mediators. Consequently, targeting neuroinflammation represents a promising therapeutic strategy. While direct research on 4-O-Galloylalbiflorin is limited, studies on its parent compound, Albiflorin, and its galloylated derivatives, such as 6'-O-Galloylpaeoniflorin, have demonstrated significant anti-inflammatory and neuroprotective effects in various experimental models. This document provides an overview of the application of these related compounds in neuroinflammation research, with the assumption that this compound may exhibit similar properties due to structural similarities.
Mechanism of Action
Based on studies of Albiflorin and its derivatives, the putative anti-neuroinflammatory mechanism of this compound likely involves the modulation of key signaling pathways. The galloyl moiety is often associated with enhanced biological activity, including anti-inflammatory and antioxidant effects. The primary molecular targets and pathways implicated include:
-
Inhibition of NF-κB and MAPK Signaling Pathways: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of neuroinflammation. It activates microglia through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] Albiflorin has been shown to inactivate these pathways in LPS-treated BV2 microglial cells, thereby reducing the production of pro-inflammatory mediators.[1]
-
Activation of the Nrf2/HO-1 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Its activation leads to the expression of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[3][4][5] Albiflorin and its derivatives have been found to modulate the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress, a key contributor to neuroinflammation.[4][5]
Experimental Models
The anti-neuroinflammatory properties of Albiflorin and its analogs have been predominantly studied in the following models:
-
In Vitro Models:
-
LPS-Stimulated BV-2 Microglial Cells: This is a widely used and reliable model to screen for anti-neuroinflammatory compounds. BV-2 cells, an immortalized murine microglial cell line, are treated with LPS to induce an inflammatory response, characterized by the release of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6][7]
-
-
In Vivo Models:
-
MPTP-Induced Parkinson's Disease Mouse Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This model is characterized by significant neuroinflammation. Albiflorin has been shown to improve motor deficits and protect dopaminergic neurons in this model by inhibiting microglia-mediated neuroinflammation.[1]
-
Quantitative Data Summary
The following tables summarize the reported effects of Albiflorin and its derivatives in neuroinflammation models. Note: Specific data for this compound is not available in the current literature; the data presented is for related compounds.
Table 1: In Vitro Effects of Albiflorin on LPS-Stimulated BV-2 Microglial Cells
| Parameter | Treatment | Concentration | Result | Reference |
| Cell Viability | Albiflorin | Up to 100 µM | No significant cytotoxicity | [1] |
| Nitric Oxide (NO) Production | Albiflorin | 25, 50, 100 µM | Dose-dependent decrease | [1] |
| TNF-α Production | Albiflorin | 25, 50, 100 µM | Dose-dependent decrease | [1] |
| IL-6 Production | Albiflorin | 25, 50, 100 µM | Dose-dependent decrease | [1] |
| iNOS Expression | Albiflorin | 25, 50, 100 µM | Dose-dependent decrease | [1] |
| COX-2 Expression | Albiflorin | 25, 50, 100 µM | Dose-dependent decrease | [1] |
| p-p65 (NF-κB) Expression | Albiflorin | 50, 100 µM | Significant decrease | [1] |
| p-p38 (MAPK) Expression | Albiflorin | 50, 100 µM | Significant decrease | [1] |
| p-JNK (MAPK) Expression | Albiflorin | 50, 100 µM | Significant decrease | [1] |
| p-ERK (MAPK) Expression | Albiflorin | 50, 100 µM | Significant decrease | [1] |
Table 2: In Vivo Effects of Albiflorin in MPTP-Induced Parkinson's Disease Mouse Model
| Parameter | Treatment | Dosage | Result | Reference |
| Behavioral Deficits (Rotarod, Pole test) | Albiflorin | 20, 40 mg/kg | Significant improvement | [1] |
| Tyrosine Hydroxylase (TH) positive neurons | Albiflorin | 20, 40 mg/kg | Significant protection against loss | [1] |
| Iba-1 positive microglia (activation) | Albiflorin | 20, 40 mg/kg | Significant inhibition | [1] |
| iNOS expression in Substantia Nigra | Albiflorin | 20, 40 mg/kg | Significant decrease | [1] |
| COX-2 expression in Substantia Nigra | Albiflorin | 20, 40 mg/kg | Significant decrease | [1] |
Experimental Protocols
1. In Vitro Anti-Neuroinflammatory Assay using LPS-Stimulated BV-2 Microglia
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for western blotting). After reaching 70-80% confluency, the medium is replaced with serum-free DMEM. Cells are pre-treated with various concentrations of this compound (or related compound) for 1-2 hours. Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for a specified duration (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling protein phosphorylation).
-
Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To determine the effect on protein expression (e.g., iNOS, COX-2) and signaling pathways (e.g., phosphorylation of p65, p38, JNK, ERK, and activation of Nrf2), cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
2. In Vivo Neuroprotection Assay using MPTP-Induced Parkinson's Disease Model
-
Animal Model: Male C57BL/6 mice are typically used. Parkinson's disease is induced by intraperitoneal injection of MPTP (e.g., 30 mg/kg) for five consecutive days.
-
Drug Administration: this compound (or related compound) is administered to the mice (e.g., by oral gavage or intraperitoneal injection) at various doses for a specified period, often starting before the first MPTP injection and continuing throughout the experiment.
-
Behavioral Tests:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Pole Test: To evaluate bradykinesia. The time taken for a mouse to turn and descend a vertical pole is measured.
-
-
Immunohistochemistry: After the final behavioral test, mice are euthanized, and brain tissues are collected. Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to visualize dopaminergic neurons and Iba-1 to identify microglia. The number of TH-positive neurons and the morphology of Iba-1 positive microglia are analyzed to assess neuroprotection and neuroinflammation, respectively.
-
Western Blot of Brain Tissue: Protein expression of inflammatory markers (iNOS, COX-2) in brain tissue homogenates (e.g., from the substantia nigra and striatum) can be analyzed by western blotting as described in the in vitro protocol.
Visualizations
Caption: Putative mechanism of this compound in inhibiting LPS-induced neuroinflammation.
Caption: Putative activation of the Nrf2/HO-1 pathway by this compound.
Caption: Workflow for in vitro screening of anti-neuroinflammatory compounds.
References
- 1. Albiflorin ameliorates neuroinflammation and exerts neuroprotective effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BHBA Suppresses LPS-Induced Inflammation in BV-2 Cells by Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of 4-O-Galloylalbiflorin-Loaded Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-O-Galloylalbiflorin, a natural compound, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor effects. However, its clinical translation is often hampered by poor solubility and low bioavailability. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[1][2] By encapsulating this compound within polymeric nanoparticles, it is possible to enhance its solubility, prolong its circulation time, and achieve targeted delivery to specific sites of action. These application notes provide a comprehensive overview and detailed protocols for the development and characterization of this compound-loaded nanoparticles.
Key Applications:
-
Preclinical research of inflammatory diseases.
-
Oncology drug development.
-
Formulation science and drug delivery system design.
Experimental Protocols
Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the preparation of this compound-loaded nanoparticles using the oil-in-water (O/W) single emulsion solvent evaporation technique.[3] This method is suitable for encapsulating hydrophobic drugs like this compound.[3]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a constant speed. Sonicate the mixture using a probe sonicator to form a nanoemulsion.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for long-term storage.
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for the synthesis of this compound-loaded nanoparticles.
Physicochemical Characterization of Nanoparticles
Proper characterization is crucial to ensure the quality and efficacy of the nanoparticles.[4]
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are determined using Dynamic Light Scattering (DLS).[5][6]
Procedure:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Dilute the suspension to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.[7]
b. Surface Morphology
The shape and surface of the nanoparticles are visualized using Scanning Electron Microscopy (SEM).
Procedure:
-
Mount a small amount of the lyophilized nanoparticle powder onto an SEM stub.
-
Sputter-coat the sample with gold.
-
Image the sample using an SEM.
c. Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL are determined to quantify the amount of encapsulated drug.
Procedure:
-
Determine the total amount of drug: Dissolve a known weight of lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the drug.
-
Determine the amount of free drug: Centrifuge the nanoparticle suspension after preparation and measure the drug concentration in the supernatant.
-
Quantify the drug concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Data Presentation: Nanoparticle Characteristics
| Formulation Code | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| GANP-1 | 150.5 ± 5.2 | 0.15 ± 0.02 | -18.5 ± 1.5 | 85.2 ± 3.1 | 8.1 ± 0.5 |
| GANP-2 | 180.2 ± 6.8 | 0.21 ± 0.03 | -20.1 ± 1.8 | 88.9 ± 2.5 | 9.5 ± 0.7 |
| GANP-3 | 210.7 ± 7.1 | 0.18 ± 0.02 | -17.9 ± 1.6 | 82.4 ± 3.5 | 7.8 ± 0.6 |
Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.
In Vitro Drug Release Study
This protocol evaluates the release profile of this compound from the nanoparticles over time.[8]
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a dialysis bag and incubate in the release medium at 37°C with constant shaking.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using HPLC.
-
Plot the cumulative drug release as a function of time.
In Vitro Cellular Studies
a. Cell Culture
Maintain the target cell line (e.g., a cancer cell line or an inflammatory cell model) in appropriate culture conditions.[4]
b. Cytotoxicity Assay
An MTT assay can be used to assess the cytotoxicity of the nanoparticles.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of free this compound, drug-loaded nanoparticles, and empty nanoparticles.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution and incubate until formazan (B1609692) crystals form.
-
Dissolve the formazan crystals and measure the absorbance to determine cell viability.
c. Cellular Uptake Study
Fluorescently labeled nanoparticles can be used to visualize and quantify cellular uptake.
Procedure:
-
Label the nanoparticles with a fluorescent dye (e.g., Coumarin-6).
-
Incubate cells with the fluorescently labeled nanoparticles.
-
Observe the cellular uptake using fluorescence microscopy or quantify it using flow cytometry.
Data Presentation: In Vitro Efficacy
| Treatment Group | IC50 (µg/mL) | Cellular Uptake (Mean Fluorescence Intensity) |
| Free this compound | 25.8 | N/A |
| GANP-1 | 15.2 | 12,500 |
| GANP-2 | 12.5 | 15,800 |
| Empty Nanoparticles | > 100 | 1,200 |
IC50 values represent the concentration required to inhibit 50% of cell growth. This is example data.
Potential Signaling Pathways
This compound may exert its therapeutic effects by modulating key signaling pathways involved in inflammation and cancer. Based on the activity of similar compounds like paeonol[9], potential targets include the NF-κB and MAPK pathways, which are central regulators of inflammatory responses.[10][11][12]
Potential Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of anti-inflammatory action of this compound nanoparticles.
Conclusion
The development of this compound-loaded nanoparticles presents a viable approach to enhance the therapeutic potential of this promising natural compound. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and in vitro evaluation of these nanoparticles. Further in vivo studies are warranted to validate their efficacy and safety for clinical applications.
References
- 1. Recent Advances in Nanotechnology-Based Targeted Delivery Systems of Active Constituents in Natural Medicines for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2.7. Characterization of Nanoparticles [bio-protocol.org]
- 6. 3p-instruments.com [3p-instruments.com]
- 7. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways in rheumatoid arthritis: implications for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic targeting of Toll-like receptors for infectious and inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic modulation of inflammasome pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by 4-O-Galloylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin is a natural compound with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a therapeutic agent. This document provides a comprehensive guide to using Western blot analysis to investigate the effects of this compound on key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and NF-κB pathways. These pathways are critical regulators of cellular processes including inflammation, proliferation, and survival.[1][2][3][4] While direct evidence for this compound is emerging, related compounds like albiflorin (B1665693) have been shown to modulate the NF-κB and MAPK signaling pathways.[5] These protocols and notes, therefore, offer a foundational methodology for elucidating the molecular effects of this compound.
Key Signaling Pathways Potentially Affected by this compound
-
MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.[4] Key proteins for analysis include the phosphorylated and total forms of ERK, JNK, and p38.[6]
-
PI3K/Akt Signaling Pathway: This is a crucial pathway for cell survival, growth, and proliferation.[2][7] Analysis typically focuses on the phosphorylation status of PI3K, Akt, and downstream targets like mTOR.[8][9]
-
NF-κB Signaling Pathway: A primary regulator of the inflammatory response, this pathway's activation involves the phosphorylation and degradation of IκB proteins and the subsequent nuclear translocation of NF-κB subunits like p65.[3][10]
Experimental Workflow
The following diagram outlines the general workflow for the Western blot analysis of signaling pathways.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data on the relative protein expression changes in response to this compound treatment. Data is presented as the mean ± standard deviation from three independent experiments.
Table 1: Effect of this compound on MAPK Pathway Activation
| Treatment | p-ERK / Total ERK | p-JNK / Total JNK | p-p38 / Total p38 |
| Control | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.04 |
| Stimulus (e.g., LPS) | 3.50 ± 0.21 | 4.20 ± 0.35 | 3.80 ± 0.28 |
| Stimulus + 10 µM this compound | 2.10 ± 0.15 | 2.50 ± 0.20 | 2.30 ± 0.19 |
| Stimulus + 50 µM this compound | 1.20 ± 0.09 | 1.40 ± 0.11 | 1.35 ± 0.12** |
| p < 0.05, **p < 0.01 vs. Stimulus group |
Table 2: Effect of this compound on PI3K/Akt Pathway Activation
| Treatment | p-PI3K / Total PI3K | p-Akt / Total Akt | p-mTOR / Total mTOR |
| Control | 1.00 ± 0.07 | 1.00 ± 0.08 | 1.00 ± 0.06 |
| Stimulus (e.g., Growth Factor) | 4.10 ± 0.33 | 5.30 ± 0.41 | 3.90 ± 0.29 |
| Stimulus + 10 µM this compound | 2.80 ± 0.22 | 3.10 ± 0.25 | 2.40 ± 0.18 |
| Stimulus + 50 µM this compound | 1.50 ± 0.13 | 1.70 ± 0.15 | 1.45 ± 0.11** |
| p < 0.05, **p < 0.01 vs. Stimulus group |
Table 3: Effect of this compound on NF-κB Pathway Activation
| Treatment | p-IκBα / Total IκBα | Nuclear p65 / Total p65 |
| Control | 1.00 ± 0.04 | 1.00 ± 0.09 |
| Stimulus (e.g., TNF-α) | 5.20 ± 0.45 | 6.10 ± 0.52 |
| Stimulus + 10 µM this compound | 3.10 ± 0.28 | 3.50 ± 0.31 |
| Stimulus + 50 µM this compound | 1.60 ± 0.14 | 1.80 ± 0.16 |
| *p < 0.05, **p < 0.01 vs. Stimulus group |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
For inflammatory models, pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Following pre-treatment, add the inflammatory stimulus (e.g., 1 µg/mL LPS) and incubate for the appropriate time to induce pathway activation (e.g., 30 minutes for MAPK and NF-κB pathways).[6]
-
For other models, treat cells with this compound or vehicle for a specified duration (e.g., 24-48 hours).
-
Protein Extraction and Quantification
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[11]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[11]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[11]
-
Collect the supernatant containing the protein lysate.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[11]
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Load the denatured protein samples onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. The transfer can be performed at 100V for 1-2 hours or overnight at a lower voltage at 4°C.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[11][12] Dilute antibodies according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.[11][12]
Data Analysis
-
Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the protein of interest to the corresponding loading control (e.g., β-actin or GAPDH) to account for variations in protein loading. For phosphorylated proteins, normalize the phosphorylated protein band intensity to the total protein band intensity.
Signaling Pathway Diagrams
The following diagrams illustrate the key components of the signaling pathways potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 8. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
in vivo experimental design for testing 4-O-Galloylalbiflorin efficacy
Application Notes & Protocols
Topic: In Vivo Experimental Design for Testing the Efficacy of 4-O-Galloylalbiflorin in a Neuroinflammation-Induced Cognitive Decline Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, and is characterized by the activation of microglia and the release of pro-inflammatory cytokines, leading to neuronal dysfunction and cognitive impairment.[1][2] Natural products are a promising source for the discovery of novel therapeutic agents with anti-inflammatory and neuroprotective properties.[3][4] this compound, a compound derived from natural sources, belongs to the gallotannin family, which is known for a range of biological activities including antioxidant and anti-inflammatory effects.[5][6]
This document provides a detailed in vivo experimental design to evaluate the therapeutic efficacy of this compound against neuroinflammation and cognitive deficits using a lipopolysaccharide (LPS)-induced mouse model.[7][8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response and is widely used to induce a state of neuroinflammation in animal models, which in turn leads to cognitive decline.[1] The protocols outlined herein cover animal model induction, drug administration, behavioral assessment, and subsequent biochemical and histological analyses.
Experimental Objectives
-
To establish a reliable in vivo model of neuroinflammation and cognitive impairment using intraperitoneal (i.p.) administration of LPS in mice.
-
To evaluate the potential of this compound to ameliorate LPS-induced cognitive deficits, as assessed by standard behavioral tests.
-
To determine the effect of this compound on key markers of neuroinflammation and oxidative stress in the brain tissue of LPS-treated mice.
Proposed Signaling Pathway for this compound Action
The proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS. By inhibiting this pathway, this compound may reduce the downstream activation of nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Caption: Proposed mechanism of this compound in LPS-induced neuroinflammation.
Materials and Methods
Animals
-
Species: C57BL/6 mice (male, 8-10 weeks old)
-
Source: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Reagents and Test Substance
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
This compound (purity >98%)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile saline
-
Positive Control: Ibuprofen or another well-characterized anti-inflammatory agent.[8]
-
Anesthetics (e.g., Isoflurane)
-
Reagents for ELISA, Western Blot, and histology.
Experimental Design and Groups
A total of 50 mice will be randomly assigned to five groups (n=10 per group) to ensure statistical power and minimize bias.[9]
| Group ID | Group Name | Treatment (Oral Gavage, Daily) | Challenge (i.p. Injection) |
| I | Vehicle Control | Vehicle (0.5% CMC) | Saline |
| II | LPS Model | Vehicle (0.5% CMC) | LPS (0.25 mg/kg) |
| III | Low Dose | This compound (10 mg/kg) | LPS (0.25 mg/kg) |
| IV | High Dose | This compound (50 mg/kg) | LPS (0.25 mg/kg) |
| V | Positive Control | Ibuprofen (20 mg/kg) | LPS (0.25 mg/kg) |
Note: Doses for this compound are hypothetical and should be optimized based on preliminary in vitro toxicity and efficacy data or literature on similar compounds.
Experimental Workflow and Protocol
The overall experimental procedure will follow a 15-day timeline, including pre-treatment, induction of neuroinflammation, and subsequent behavioral and biochemical assessments.
Caption: Timeline and workflow for the in vivo experiment.
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound
-
Preparation: Prepare a stock solution of this compound in the vehicle (0.5% CMC). Prepare fresh daily. Vortex thoroughly before each use to ensure a uniform suspension.
-
Administration: Administer the compound or vehicle via oral gavage once daily for 14 consecutive days. The volume of administration should be adjusted based on the animal's body weight (typically 10 mL/kg).
Protocol 2: LPS-Induced Neuroinflammation Model
-
On day 8 of the experiment, 30 minutes after the daily oral administration, administer a single intraperitoneal (i.p.) injection of LPS (0.25 mg/kg, dissolved in sterile saline) to animals in Groups II, III, IV, and V.
-
Administer an equivalent volume of sterile saline to the Vehicle Control group (Group I).
-
Monitor animals for signs of sickness (e.g., lethargy, piloerection) for several hours post-injection.
Protocol 3: Behavioral Testing - Y-Maze Test
This test assesses spatial working memory.
-
Apparatus: A three-arm maze with arms of equal size (e.g., 40 cm long, 10 cm wide, 15 cm high).
-
Procedure (Day 11):
-
Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries using video tracking software.
-
An arm entry is counted when all four paws are within the arm.
-
A "spontaneous alternation" is defined as successive entries into the three different arms (e.g., A, B, C).
-
-
Calculation:
-
Spontaneous Alternation (%) = [Number of Spontaneous Alternations / (Total Arm Entries - 2)] x 100.
-
Protocol 4: Tissue Collection and Preparation
-
Euthanasia (Day 15): Deeply anesthetize mice with isoflurane (B1672236) and euthanize by cervical dislocation.
-
Brain Extraction: Rapidly dissect the brain on an ice-cold plate.
-
Hemisphere Division: Divide the brain into two hemispheres.
-
Left Hemisphere: Immediately dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C for biochemical analysis.
-
Right Hemisphere: Fix in 4% paraformaldehyde (PFA) for 24-48 hours for histological analysis.
-
Protocol 5: Biochemical Analysis
-
Brain Homogenate: Homogenize the frozen hippocampus and cortex tissues in RIPA buffer with protease and phosphatase inhibitors. Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
Cytokine Measurement (ELISA): Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain homogenates according to the manufacturer's instructions.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and the activity of superoxide (B77818) dismutase (SOD) using commercially available assay kits.
-
Western Blot: Analyze the protein expression levels of key inflammatory pathway markers such as p-NF-κB, Iba1 (microglial activation marker), and GFAP (astrocyte activation marker).
Data Presentation and Analysis
All quantitative data will be presented as mean ± Standard Error of the Mean (SEM). Statistical analysis will be performed using one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons. A p-value of < 0.05 will be considered statistically significant.
Table 1: Expected Outcome for Behavioral Analysis (Y-Maze)
| Group | Treatment | Expected Spontaneous Alternation (%) |
| I | Vehicle + Saline | 70-80% |
| II | Vehicle + LPS | 40-50% (Significant Decrease) |
| III | Low Dose + LPS | 50-60% (Partial Reversal) |
| IV | High Dose + LPS | 65-75% (Significant Reversal) |
| V | Positive Control + LPS | 60-70% (Significant Reversal) |
Table 2: Expected Outcome for Biochemical Analysis (Hippocampus)
| Group | Treatment | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | MDA (nmol/mg protein) |
| I | Vehicle + Saline | Baseline | Baseline | Baseline |
| II | Vehicle + LPS | High (+++) | High (+++) | High (+++) |
| III | Low Dose + LPS | Moderate (++) | Moderate (++) | Moderate (++) |
| IV | High Dose + LPS | Low (+) | Low (+) | Low (+) |
| V | Positive Control + LPS | Low (+) | Low (+) | Low (+) |
(Note: +++, ++, + indicate expected relative levels compared to baseline)
Conclusion
This comprehensive in vivo protocol provides a robust framework for assessing the efficacy of this compound as a potential therapeutic agent for neuroinflammatory conditions. Positive results, such as the reversal of cognitive deficits and the reduction of inflammatory markers, would provide a strong rationale for further preclinical development, including pharmacokinetic studies and testing in chronic neurodegenerative disease models.[10]
References
- 1. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Unnatural Gallotannins: A Way toward Green Antioxidants, Antimicrobials and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of a gallic acid-gelatin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo model of inflammation - LPS induced cognitive decline - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 8. Animal model of inflammation-induced cognitive decline - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 9. Tackling In Vivo Experimental Design [modernvivo.com]
- 10. cusabio.com [cusabio.com]
Troubleshooting & Optimization
preventing degradation of 4-O-Galloylalbiflorin during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-O-Galloylalbiflorin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation during extraction?
This compound is a galloylated monoterpene glycoside. Its structure consists of an albiflorin (B1665693) core with a galloyl group attached. This galloyl ester linkage is susceptible to hydrolysis, particularly under harsh extraction conditions such as high temperatures and non-neutral pH. Additionally, the presence of oxidative enzymes and reactive oxygen species can lead to the degradation of the phenolic galloyl moiety and the albiflorin core.
Q2: What are the primary degradation products of this compound?
The primary degradation products are typically albiflorin and gallic acid, resulting from the hydrolysis of the ester bond. Further degradation of albiflorin and gallic acid can also occur.
Q3: What are the key factors that influence the stability of this compound during extraction?
Several factors can impact the stability of this compound:
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.[1][2][3]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage. A near-neutral pH is generally preferred.[1]
-
Light: Exposure to UV light can induce photochemical degradation.[3][4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic galloyl group.
-
Enzymes: Endogenous plant enzymes, such as esterases, can catalyze the hydrolysis of the galloyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Hydrolysis during extraction: High temperature or inappropriate pH. | - Maintain low extraction temperatures (e.g., 4-25°C).- Use a buffered extraction solvent with a pH between 6.0 and 7.0. |
| Enzymatic degradation: Activity of endogenous plant esterases. | - Flash-freeze the plant material with liquid nitrogen immediately after harvesting to deactivate enzymes.- Consider a blanching step (brief heat treatment) before extraction, but monitor for thermal degradation. | |
| Oxidative degradation: Presence of oxygen and oxidative enzymes. | - Degas solvents before use.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants like ascorbic acid or sodium metabisulfite (B1197395) to the extraction solvent. | |
| Presence of high levels of albiflorin and gallic acid in the extract | Significant hydrolysis of the galloyl ester bond. | - Optimize extraction time to be as short as possible.- Refer to the solutions for "Low yield of this compound" to minimize hydrolysis. |
| Discoloration of the extract | Oxidation of phenolic compounds. | - Minimize exposure to air and light during extraction and storage.- Store extracts at low temperatures (-20°C or below) in amber vials under an inert atmosphere. |
Experimental Protocols
Recommended Extraction Protocol for this compound
This protocol is designed to minimize degradation by controlling key stability factors.
-
Material Preparation:
-
Harvest fresh plant material (e.g., roots of Paeonia lactiflora).
-
Immediately flash-freeze the material in liquid nitrogen to quench enzymatic activity.
-
Lyophilize (freeze-dry) the frozen material to remove water, which can participate in hydrolysis.
-
Grind the lyophilized material into a fine powder.
-
-
Extraction:
-
Solvent: Use a pre-cooled (4°C) solution of 70% methanol (B129727) in water, buffered to pH 6.5 with a phosphate (B84403) buffer. Degas the solvent by sonicating under vacuum for 15 minutes.
-
Procedure:
-
Add the powdered plant material to the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Extract at 4°C for 12 hours with gentle agitation.
-
Perform the extraction under a nitrogen atmosphere to prevent oxidation.
-
-
-
Filtration and Concentration:
-
Filter the extract through a cheesecloth and then a 0.45 µm filter to remove solid particles.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 35°C to remove the methanol.
-
Lyophilize the remaining aqueous extract to obtain a crude powder.
-
-
Storage:
-
Store the crude extract at -20°C or -80°C in an amber, airtight container, preferably under an inert gas.
-
HPLC Analysis Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid to improve peak shape).[5]
-
Detection: UV detection at 230 nm.[5]
-
Quantification: Use an external standard of purified this compound.
Quantitative Data Summary
The following table provides hypothetical data on the stability of this compound under different extraction conditions, as might be determined by HPLC analysis.
| Extraction Condition | Temperature (°C) | pH | Atmosphere | Relative Yield of this compound (%) | Relative Amount of Albiflorin (%) |
| Optimized | 4 | 6.5 | Nitrogen | 95 | 5 |
| High Temperature | 60 | 6.5 | Air | 40 | 60 |
| Low pH | 3.0 | 25 | Air | 65 | 35 |
| High pH | 9.0 | 25 | Air | 55 | 45 |
| Standard (No Controls) | 25 | 7.0 (unbuffered) | Air | 75 | 25 |
Visualizations
Logical Relationship of Degradation Factors
Caption: Factors leading to the degradation of this compound.
Proposed Extraction Workflow
Caption: Workflow for minimizing degradation during extraction.
References
troubleshooting low yield in 4-O-Galloylalbiflorin purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-O-Galloylalbiflorin, a bioactive natural product isolated from the roots of Paeonia lactiflora. Low yield is a common issue in natural product purification, and this guide offers structured advice to identify and resolve potential problems throughout the experimental workflow.
Troubleshooting Low Yield
Low yield during the purification of this compound can arise from several factors, from initial extraction to final chromatographic steps. The following sections address specific problems and provide actionable solutions.
Issue 1: Inefficient Initial Extraction
Question: My final yield of this compound is significantly lower than expected, and I suspect the problem lies in the initial extraction from the plant material. What are the common pitfalls?
Answer: Inefficient extraction is a primary cause of low yield. Several factors can contribute to this:
-
Inadequate Grinding of Plant Material: The particle size of the dried Paeonia lactiflora root powder is crucial. Finer powders have a larger surface area, leading to better solvent penetration and more efficient extraction.
-
Improper Solvent Selection: While ethanol (B145695) is a common solvent for extracting glycosides, the concentration can significantly impact the yield. A 70% ethanol solution is often effective for extracting paeoniflorin (B1679553) and its derivatives.
-
Suboptimal Extraction Conditions: Temperature and duration of extraction are critical. While higher temperatures can increase extraction efficiency, they can also lead to the degradation of thermolabile compounds. Reflux extraction is a common method, but the duration needs to be optimized to maximize yield without promoting degradation.[1][2]
Troubleshooting Workflow for Inefficient Extraction:
Caption: Troubleshooting logic for inefficient initial extraction.
Issue 2: Poor Performance of Macroporous Resin Chromatography
Question: I am using macroporous resin for preliminary purification, but the recovery of this compound is low. What could be the reason?
Answer: Macroporous resin chromatography is a crucial step for enriching the target compound and removing impurities.[1][2] Low recovery at this stage can be due to:
-
Inappropriate Resin Selection: Different macroporous resins have varying polarities and pore sizes. The choice of resin should be based on the polarity of this compound. For paeoniflorin and albiflorin (B1665693), which are structurally similar, resins like D101 have been used effectively.
-
Suboptimal Loading and Elution Conditions: The pH and flow rate during sample loading and the composition of the elution solvent are critical for efficient binding and recovery. The sample should be loaded at an appropriate pH to ensure the compound binds to the resin. Elution is typically performed with a stepwise gradient of ethanol.
-
Column Overloading: Exceeding the binding capacity of the resin will lead to the loss of the target compound in the flow-through.
| Parameter | Recommendation | Potential Issue if Not Followed |
| Resin Type | Weakly polar or non-polar | Poor adsorption or irreversible binding |
| Sample pH | Neutral to slightly acidic | Reduced binding affinity |
| Loading Flow Rate | Slow (e.g., 1-2 bed volumes/hour) | Insufficient time for binding |
| Elution Solvent | Stepwise gradient of ethanol in water | Co-elution of impurities or incomplete elution |
| Sample Load | Do not exceed the resin's binding capacity | Loss of product in the flow-through |
Issue 3: Low Yield and Purity in Preparative HPLC
Question: My yield drops significantly during the preparative HPLC step, and the purity of the collected fractions is not satisfactory. How can I optimize this?
Answer: Preparative HPLC is a high-resolution technique essential for obtaining high-purity this compound. However, several factors can lead to low yield and purity:
-
Inadequate Method Development: The analytical HPLC method must be well-optimized before scaling up to preparative scale. This includes selecting the appropriate column (e.g., C18), mobile phase, and gradient.
-
Column Overloading: Injecting too much sample onto the preparative column is a common cause of poor separation and peak tailing, leading to impure fractions and lower recovery.[3] The loading capacity depends on the column dimensions and packing material.
-
Inappropriate Fraction Collection Parameters: The timing and width of the collected fractions are crucial. Collecting fractions that are too broad will result in lower purity, while collecting fractions that are too narrow may lead to loss of the product.
-
Compound Degradation on the Column: The stationary phase or mobile phase conditions might not be suitable for the stability of this compound, leading to its degradation during the separation process.
Preparative HPLC Optimization Workflow:
Caption: Workflow for optimizing preparative HPLC for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from Paeonia lactiflora roots?
A1: The yield of this compound can vary significantly depending on the plant source, geographical location, harvest time, and the extraction and purification methods used. While specific yield data for this compound is not widely published, yields for related major components like paeoniflorin can range from 1-5% of the dry weight of the root. The yield of this compound, being a minor component, is expected to be considerably lower.
Q2: What are the stability characteristics of this compound?
A2: As a glycoside with a galloyl group, this compound may be susceptible to degradation under certain conditions:
-
pH: Glycosidic bonds can be labile under strongly acidic or basic conditions. The ester linkage of the galloyl group is particularly susceptible to hydrolysis under basic conditions. Maintaining a pH range of 4-6 during purification and storage is generally advisable.
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[4] It is recommended to perform purification steps at room temperature or below and to store the purified compound at low temperatures (e.g., -20°C).
-
Light: Many phenolic compounds are sensitive to light. To prevent photodegradation, it is best to work with amber-colored glassware and to store solutions and the purified compound in the dark.
Q3: What are the common impurities I might encounter during purification?
A3: The crude extract of Paeonia lactiflora root is a complex mixture. Common impurities that may co-elute with this compound include:
-
Other Monoterpene Glycosides: Paeoniflorin, albiflorin, and their derivatives are structurally very similar and can be challenging to separate.[1][5][6]
-
Galloyl-containing Compounds: Other galloylated compounds present in the extract may have similar chromatographic behavior.
-
Sugars and other polar compounds: These are typically removed during the initial macroporous resin chromatography step.
Q4: Can you provide a starting point for a preparative HPLC method?
A4: While the optimal method will need to be developed for your specific instrument and column, here is a general starting point based on methods used for similar compounds:
| Parameter | Suggested Starting Condition |
| Column | C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient, e.g., 10-40% B over 40 minutes |
| Flow Rate | 3-5 mL/min (adjust based on column diameter) |
| Detection | UV at ~230 nm and ~280 nm |
| Sample Solvent | Dissolve the sample in the initial mobile phase composition |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification using Macroporous Resin
-
Extraction:
-
Grind dried roots of Paeonia lactiflora to a fine powder (40-60 mesh).
-
Reflux the powder with 10 volumes of 70% ethanol for 2 hours. Repeat the extraction twice.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in water and filter to remove any precipitates.
-
Load the aqueous solution onto a pre-equilibrated D101 (or similar) macroporous resin column at a flow rate of 1-2 bed volumes per hour.
-
Wash the column with 3-5 bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor by analytical HPLC to identify the fractions containing this compound.
-
Pool the enriched fractions and concentrate under reduced pressure.
-
Protocol 2: Preparative HPLC Purification
-
Sample Preparation:
-
Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase of the preparative HPLC method.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile.
-
Gradient: Develop a suitable gradient based on analytical HPLC results. A starting point could be a linear gradient from 15% to 35% B over 60 minutes.
-
Flow Rate: Adjust according to the column dimensions (e.g., 10-15 mL/min for a 20 mm ID column).
-
Detection: Monitor the elution profile using a UV detector at 230 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain pure this compound as a powder.
-
References
- 1. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 4-O-Galloylalbiflorin and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-O-Galloylalbiflorin from its isomers. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of this compound I might encounter?
A1: The primary isomers of this compound are likely to be other positional isomers where the galloyl group is attached to different hydroxyl groups of the albiflorin (B1665693) molecule. Additionally, depending on the sample's origin and preparation, you may encounter stereoisomers.
Q2: Which type of HPLC column is most suitable for separating this compound and its isomers?
A2: A reversed-phase C18 column is the most common and generally effective choice for separating galloylated monoterpenes and their isomers. Columns with a smaller particle size (e.g., ≤ 3.5 µm) and longer length (e.g., 250 mm) can provide higher resolution.
Q3: Why is an acidic modifier added to the mobile phase?
A3: An acidic modifier, such as formic acid or acetic acid, is crucial for achieving sharp and symmetrical peaks.[1] this compound and its isomers contain phenolic hydroxyl groups. The acidic mobile phase suppresses the ionization of these groups, reducing peak tailing caused by secondary interactions with the silica-based stationary phase.[1]
Q4: Should I use isocratic or gradient elution?
A4: For separating a complex mixture containing this compound and its closely eluting isomers, a gradient elution is highly recommended. A gradient allows for better separation of compounds with a wide range of polarities and can significantly improve the resolution between isomers.
Experimental Protocols
Recommended HPLC Method for Separation of this compound and its Isomers
This protocol provides a starting point for method development. Optimization will likely be necessary based on your specific sample and HPLC system.
1. Sample Preparation:
- Accurately weigh a known amount of the sample containing this compound.
- Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile (B52724) with 0.1% formic acid).
- Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase | A: 0.1% (v/v) Formic Acid in HPLC-grade WaterB: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile |
| Gradient Program | 5-25% B over 40 minutes, followed by a wash and re-equilibration step. The gradient may need to be optimized. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV-Vis or Photodiode Array (PDA) detector at 230 nm and 275 nm. |
| Injection Volume | 5 - 20 µL |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you resolve problems during your experiments.
Q: My peaks for this compound and its isomers are not well-separated (poor resolution). What should I do?
A: Poor resolution is a common challenge when separating structurally similar isomers. Here are several parameters you can adjust:
-
Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks. Try decreasing the rate of change of the organic solvent (Acetonitrile) in your gradient program.
-
Change the Organic Solvent: While acetonitrile is a good starting point, methanol (B129727) can offer different selectivity for aromatic compounds and may improve the resolution of your isomers. You can try replacing acetonitrile with methanol or using a ternary mobile phase (Water/Acetonitrile/Methanol).
-
Adjust the Column Temperature: Increasing the column temperature can improve peak efficiency and sometimes enhance resolution.[1] However, excessively high temperatures may not always be beneficial.[1] Experiment with temperatures in the range of 30 °C to 45 °C.
-
Reduce the Flow Rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.
Q: My peaks are tailing. How can I improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Check the Mobile Phase pH: Ensure that the concentration of the acidic modifier (e.g., 0.1% formic acid) is sufficient to maintain a low pH (typically around 2.5-3.5). This will keep the phenolic hydroxyl groups of your compounds in their non-ionized form, minimizing interactions with residual silanols on the column.[1]
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
-
Use a High-Purity Column: An end-capped C18 column of high quality will have fewer active silanol (B1196071) groups, reducing the potential for peak tailing.
Q: I am observing peak fronting. What is the cause and how can I fix it?
A: Peak fronting can be caused by a few factors:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overload: Severe mass overload can also lead to peak fronting. Reduce the concentration of your sample or the injection volume.
Q: My retention times are not consistent between injections. What could be the problem?
A: Fluctuating retention times can be due to several issues:
-
Inadequate Column Equilibration: Ensure that the column is properly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Ensure accurate measurement of solvents and additives. Degas the mobile phase to prevent bubble formation in the pump.
-
Pump Malfunction: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to variable retention times.
-
Column Temperature Fluctuations: Ensure that the column oven is maintaining a stable temperature.
Troubleshooting Logic Diagram
Caption: Logical workflow for troubleshooting common HPLC separation issues.
References
Technical Support Center: Interference of 4-O-Galloylalbiflorin in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering potential interference from 4-O-Galloylalbiflorin in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a natural compound composed of an albiflorin (B1665693) core structure esterified with a galloyl group. Its polyphenolic nature, specifically the presence of the galloyl moiety, makes it a candidate for interference in fluorescence-based assays. Such interference can occur through two primary mechanisms: autofluorescence and fluorescence quenching.
Q2: What is autofluorescence and could this compound be autofluorescent?
Autofluorescence is the intrinsic fluorescence of a compound when it is excited by light. Many small molecules found in screening libraries are inherently fluorescent.[1] The galloyl group, a component of this compound, is known to be fluorescent. Gallic acid, a similar phenolic compound, exhibits fluorescence with an excitation maximum around 280 nm. This suggests that this compound may also be autofluorescent, potentially leading to a false-positive signal if its emission spectrum overlaps with that of the assay's fluorophore.
Q3: What is fluorescence quenching and is it a concern with this compound?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including Förster resonance energy transfer (FRET), photoinduced electron transfer (PET), and the inner filter effect. Polyphenolic compounds are known to be potent quenchers of fluorescence. Therefore, it is plausible that this compound could quench the signal of the fluorescent probe in your assay, potentially leading to a false-negative result or an underestimation of the biological effect.
Q4: How can I determine if this compound is interfering with my assay?
The first step is to perform control experiments to test for autofluorescence and quenching. A simple workflow to diagnose potential interference is outlined below.
References
long-term storage and stability of 4-O-Galloylalbiflorin stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of 4-O-Galloylalbiflorin stock solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound. It is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water and cell culture media at low concentrations. For analytical purposes, such as HPLC, methanol (B129727) or acetonitrile (B52724) are often used.
2. What is the recommended storage temperature for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. Lower temperatures will slow down the rate of chemical degradation. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
3. How long can I store this compound stock solutions?
The long-term stability of this compound in DMSO has not been extensively reported in the literature. However, based on the stability of similar compounds, it is anticipated that stock solutions in anhydrous DMSO are stable for several months when stored at -20°C or below.[1][2] It is best practice to prepare fresh solutions or use aliquots of a stock that have not undergone multiple freeze-thaw cycles.
4. How many freeze-thaw cycles can a this compound stock solution withstand?
While specific data for this compound is unavailable, repeated freeze-thaw cycles are generally discouraged for any compound in solution as they can accelerate degradation.[1] It is recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
5. What are the potential degradation pathways for this compound?
The most likely degradation pathway for this compound in solution is the hydrolysis of the ester linkage between the albiflorin (B1665693) core and the galloyl group, which would yield albiflorin and gallic acid.[3][4] The presence of water in the solvent can facilitate this hydrolysis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles. Ensure the DMSO used is of high purity and anhydrous. |
| Precipitation of the compound upon dilution in aqueous buffer or media. | Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to maintain solubility and avoid solvent-induced artifacts. Perform a solubility test with your specific buffer or media. | |
| Loss of biological activity | The compound has degraded over time. | Verify the integrity of your stock solution using an analytical method like HPLC. If degradation is confirmed, prepare a fresh stock solution and re-evaluate storage conditions. |
| Improper storage conditions. | Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | Compare the chromatogram of the stored solution to that of a freshly prepared solution. The appearance of new peaks may indicate degradation. The likely degradation products are albiflorin and gallic acid. |
| Contaminated solvent or glassware. | Use high-purity, HPLC-grade solvents and thoroughly clean all glassware. |
Data Presentation
Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Minimizes water-mediated hydrolysis of the ester bond.[1] |
| Concentration | 1-10 mM | A common concentration range for stock solutions that allows for accurate dilution into experimental systems. |
| Storage Temperature | -20°C or -80°C | Low temperatures significantly reduce the rate of chemical degradation. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles which can accelerate degradation.[1] |
| Container | Tightly sealed, amber glass or polypropylene (B1209903) vials | Protects from light and minimizes solvent evaporation and water absorption. |
Illustrative Stability of a 10 mM this compound Stock Solution in DMSO
Disclaimer: The following table is an illustrative example based on the typical stability of related natural product compounds stored in DMSO. Specific experimental data for this compound is not currently available in the public domain.
| Storage Condition | 1 Month | 3 Months | 6 Months |
| -80°C | >99% | >98% | >95% |
| -20°C | >98% | >95% | >90% |
| 4°C | >90% | ~80% | <70% |
| Room Temperature | <80% | <60% | Significant Degradation |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions using HPLC
Objective: To determine the stability of a this compound stock solution over time under different storage conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO, HPLC-grade
-
Acetonitrile, HPLC-grade
-
Water, HPLC-grade with 0.1% formic acid
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into multiple single-use vials suitable for the intended storage temperatures.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take one aliquot for the initial analysis.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Inject the working solution into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile
-
Gradient: Start with 15% B, ramp to 85% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Record the peak area of the this compound peak. This will serve as the 100% reference.
-
-
Storage:
-
Place the aliquoted vials at the desired storage temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution and analyze by HPLC as described in step 2.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) peak area.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualization
Caption: PI3K/Akt/Nrf2 signaling pathway potentially activated by this compound.
Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolytic degradation of gallic acid and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Cell Permeability of 4-O-Galloylalbiflorin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 4-O-Galloylalbiflorin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a natural monoterpene glucoside that can be isolated from the root of Paeonia lactiflora Pall.[1] It is investigated for its potential therapeutic properties, however, like many natural compounds, its utility in in vitro studies can be limited by poor cell permeability.
Q2: What causes the poor cell permeability of this compound?
A2: While specific data on this compound is limited, the poor cell permeability of many natural compounds can be attributed to several physicochemical factors. These often include a high molecular weight, low lipophilicity (the ability to dissolve in fats or lipids), and a high polar surface area. These characteristics hinder the compound's ability to passively diffuse across the lipid bilayer of the cell membrane.[2]
Q3: How can I quantitatively assess the permeability of this compound in my experiments?
A3: The Caco-2 cell permeability assay is a widely accepted and robust in vitro model for predicting human drug absorption and assessing cell permeability.[3][4][5] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[2] The output of this assay is the apparent permeability coefficient (Papp), which allows for the classification of a compound's permeability.
Q4: What are the primary strategies to enhance the cellular uptake of this compound?
A4: To overcome poor cell permeability, several strategies can be employed. These can be broadly categorized as:
-
Formulation-Based Strategies: These involve encapsulating the compound in a delivery vehicle to facilitate its entry into the cell. Common methods include liposome (B1194612) encapsulation and nanoparticle-based delivery systems.[6][][8][9]
-
Co-administration with Permeabilizing Agents: This involves the temporary and controlled disruption of the cell membrane to allow the compound to enter. This can be achieved using chemical agents like mild detergents or solvents.[10][11][12]
Troubleshooting Guides
Problem: I am not observing the expected biological effect of this compound in my cell culture experiments.
This is a common issue when working with compounds that have low bioavailability. The lack of an observable effect may be due to insufficient intracellular concentration rather than a lack of potency.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the stability and solubility of this compound in your culture medium. Poor solubility can be mistaken for poor permeability.[13][14]
-
Assess Permeability: Perform a Caco-2 permeability assay to quantify the apparent permeability coefficient (Papp) of this compound. This will confirm if poor permeability is the underlying issue.[15][16]
-
Implement an Enhancement Strategy: Based on the permeability assessment, choose a suitable method to improve cellular uptake. Options include using a temporary permeabilizing agent or a formulation-based approach like liposomes.
Problem: My Caco-2 assay confirms low permeability for this compound. What are my next steps?
A low Papp value provides a clear rationale for implementing strategies to enhance cellular uptake. The choice of method will depend on your experimental goals and the sensitivity of your cell line.
Recommended Actions:
-
Transient Permeabilization: For initial screening or mechanistic studies, using a low concentration of a permeabilizing agent can be a quick way to increase intracellular concentration. It is crucial to perform cytotoxicity assays to ensure the chosen concentration does not harm the cells.
-
Formulation Development: For studies aiming for more physiologically relevant delivery, encapsulating this compound in liposomes or nanoparticles is the preferred method.[9][17][18] These delivery systems protect the compound and can facilitate its entry into cells through endocytosis.[17]
Problem: Which permeabilizing agent should I choose, and what are the risks?
The choice of a permeabilizing agent depends on the need to maintain cellular integrity versus the desired level of uptake.
Comparison of Common Permeabilizing Agents:
| Agent | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| DMSO | 0.1% - 1% | Water-miscible organic solvent that temporarily disrupts the lipid bilayer.[12] | Easy to use, often already present as a solvent for the compound. | Can have off-target effects and cause cellular stress at higher concentrations. |
| Saponin | 0.01% - 0.05% | Interacts with membrane cholesterol, creating pores.[11] | Relatively mild and reversible.[19] | Less effective in cells with low membrane cholesterol. |
| Triton™ X-100 | 0.1% - 0.5% | Non-ionic detergent that solubilizes membrane proteins and lipids.[19] | Highly effective at permeabilizing all membranes. | Can be harsh, leading to cell lysis and extraction of intracellular proteins.[11][19] |
Critical Consideration: Always perform a dose-response experiment to determine the optimal concentration of the permeabilizing agent that increases uptake without causing significant cytotoxicity in your specific cell line.
Data Presentation
Table 1: Classification of Compound Permeability Based on Caco-2 Assay Results
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Oral Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Moderate | 20% - 80% |
| > 10 | High | > 80% |
Data synthesized from established ranges in pharmaceutical sciences.
Table 2: Comparison of Drug Delivery Systems for Poorly Permeable Compounds
| Delivery System | Primary Components | Mechanism of Uptake | Key Advantages | Key Disadvantages |
| Liposomes | Phospholipids, Cholesterol[20] | Endocytosis, Membrane Fusion | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.[][20] | Can have stability issues and potential for premature drug leakage.[] |
| Polymeric Nanoparticles | Biodegradable Polymers (e.g., PLGA) | Primarily Endocytosis | Enhanced stability, controlled release profiles.[9] | Potential for toxicity depending on the polymer, more complex manufacturing. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the permeability of this compound from the apical (A) to the basolateral (B) side of a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS or HPLC for analysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[5]
-
Monolayer Integrity Test:
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Add the dosing solution containing this compound (at a defined concentration, e.g., 10 µM[4]) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS or HPLC method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of appearance of the compound in the receiver chamber.
-
A = Surface area of the membrane.
-
C₀ = Initial concentration of the compound in the donor chamber.
-
-
Protocol 2: Preparation of a this compound Liposomal Formulation (Thin-Film Hydration Method)
This protocol provides a basic method for encapsulating a poorly water-soluble compound like this compound into liposomes.
Materials:
-
Phospholipids (e.g., DPPC) and Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Sonicator or extruder
Methodology:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DPPC and cholesterol at a specific molar ratio) and this compound in the organic solvent in a round-bottom flask.[20]
-
Use a rotary evaporator to remove the organic solvent under vacuum, which will leave a thin, dry lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This process causes the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the drug.[]
-
-
Size Reduction (Optional but Recommended):
-
To create smaller, more uniform unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or gel filtration chromatography.[]
-
-
Characterization:
-
Determine the particle size, zeta potential, and encapsulation efficiency of the final liposomal formulation. Encapsulation efficiency is calculated as the percentage of the drug successfully loaded into the liposomes compared to the initial total amount of the drug.[6]
-
Visualizations
Caption: Troubleshooting workflow for addressing a lack of biological effect.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. This compound | CAS NO.: 1201580-97-3 | GlpBio [glpbio.cn]
- 2. benchchem.com [benchchem.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. par.nsf.gov [par.nsf.gov]
- 8. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 9. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 11. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 20. tandfonline.com [tandfonline.com]
Validation & Comparative
4-O-Galloylalbiflorin vs. Albiflorin: An Uncharted Anti-Inflammatory Comparison
A direct comparative study on the anti-inflammatory effects of 4-O-Galloylalbiflorin and its parent compound, albiflorin (B1665693), remains conspicuously absent in the current scientific literature. While albiflorin has been the subject of numerous investigations revealing its significant anti-inflammatory properties, research into the pharmacological activities of its galloylated derivative is not yet available. This guide, therefore, will synthesize the existing data on albiflorin's anti-inflammatory mechanisms and explore the potential enhancements that the addition of a galloyl group might confer, based on studies of other galloylated compounds.
Albiflorin: A Profile of Anti-Inflammatory Action
Albiflorin, a monoterpene glycoside isolated from the root of Paeonia lactiflora, has demonstrated a wide range of anti-inflammatory effects across various experimental models. Its mechanisms of action primarily revolve around the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Modulation of NF-κB Signaling Pathway
A central mechanism of albiflorin's anti-inflammatory activity is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[5][6][7] Albiflorin has been shown to interfere with this cascade, thereby reducing the production of inflammatory mediators.
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also critical in the inflammatory response.[8] Albiflorin has been found to suppress the activation of the p38 MAPK pathway, further contributing to its anti-inflammatory effects.[8]
Attenuation of Inflammatory Mediators
Consistent with its effects on the NF-κB and MAPK pathways, albiflorin has been shown to reduce the production of a variety of pro-inflammatory molecules, including:
-
Nitric Oxide (NO): Albiflorin inhibits the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[9]
-
Prostaglandin E2 (PGE2): It also downregulates the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[9]
-
Pro-inflammatory Cytokines: Albiflorin significantly decreases the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[8][9]
The Galloyl Group: A Potential Enhancer of Anti-Inflammatory Activity
While no specific data exists for this compound, the addition of a galloyl group to other natural compounds has been shown to enhance their anti-inflammatory properties.[10][11] Gallic acid itself possesses anti-inflammatory activity.[12] Studies on catechins, for example, have demonstrated that the presence of a galloyl moiety significantly increases their ability to inhibit inflammatory responses.[10][11] This enhancement is often attributed to increased antioxidant activity and a greater capacity to interact with and inhibit key inflammatory enzymes and transcription factors.
It is therefore plausible that this compound could exhibit more potent anti-inflammatory effects than albiflorin. The galloyl group might enhance its ability to scavenge reactive oxygen species, which are known to amplify inflammatory signaling, and could potentially increase its binding affinity for targets within the NF-κB and MAPK pathways. However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocols: Investigating Anti-Inflammatory Effects
The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory properties of compounds like albiflorin, which would be essential for a future comparative study involving this compound.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is widely used to screen for anti-inflammatory activity.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., albiflorin) for a specified time (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
-
Nitric Oxide (NO) Assay (Griess Test): The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is used for quantification.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key inflammatory mediators. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, phosphorylated and total forms of IκBα, NF-κB p65, p38, JNK, and ERK.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse transcribed into cDNA, and used as a template for qRT-PCR to measure the mRNA expression levels of genes encoding iNOS, COX-2, TNF-α, IL-6, and IL-1β.
Data Presentation: A Framework for Comparison
Should data for this compound become available, the following tables provide a structured format for a clear and concise comparison of its anti-inflammatory effects with those of albiflorin.
Table 1: Effect on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | NO Inhibition (%) | iNOS Protein Expression (Fold Change) | COX-2 Protein Expression (Fold Change) |
| Albiflorin | ||||
| This compound | ||||
| Positive Control |
Table 2: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Albiflorin | ||||
| This compound | ||||
| Positive Control |
Visualizing the Mechanisms: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways involved in inflammation and the experimental workflows used to study them.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
References
- 1. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid | Semantic Scholar [semanticscholar.org]
- 3. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular mechanisms underlying anti-inflammatory effects of galangin in different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astragaloside IV inhibits NF- κ B activation and inflammatory gene expression in LPS-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phcog.com [phcog.com]
A Comparative Analysis of 4-O-Galloylalbiflorin's Antioxidant Potential Against Synthetic Standards
In the landscape of antioxidant research, the exploration of natural compounds as alternatives to synthetic antioxidants is a burgeoning field. This guide provides a comparative study of 4-O-Galloylalbiflorin, a natural polyphenol, with the widely used synthetic antioxidants Butylated Hydroxytoluene (BHT) and Trolox. Due to the limited availability of specific IC50 values for this compound in publicly accessible scientific literature, this comparison utilizes data for its key structural component, gallic acid, as a proxy to provide valuable insights for researchers, scientists, and drug development professionals.
The antioxidant capacity is a critical parameter in evaluating the potential of a compound to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This comparison focuses on the free radical scavenging activity, a primary mechanism of antioxidant action, evaluated through the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Quantitative Comparison of Antioxidant Activity
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported IC50 values for gallic acid, BHT, and Trolox in DPPH and ABTS assays. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Comparative DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | IC50 (µM) |
| Gallic Acid | 0.118 | ~0.7 |
| BHT | 36 | ~163.4 |
| Trolox | 3.77 | ~15.1 |
Table 2: Comparative ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | IC50 (µM) |
| Gallic Acid | Not widely reported | Not widely reported |
| BHT | 13 | ~59 |
| Trolox | 2.93 | ~11.7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. The following are generalized protocols for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample and Standard Preparation: The test compound (this compound) and standards (BHT, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample and standard solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a decolorization that is measured spectrophotometrically.
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: The test compound and standards are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Signaling Pathways in Oxidative Stress
Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress.
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of antioxidants like this compound can disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and detoxifying enzymes that protect the cell from oxidative damage.
Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway under oxidative stress.
Oxidative stress can activate several tiers of the MAPK signaling cascade, including the p38, JNK, and ERK pathways. These pathways, in turn, regulate a multitude of cellular processes such as inflammation, apoptosis, and cell survival. Antioxidants like this compound can modulate these pathways by reducing the levels of reactive oxygen species (ROS), thereby influencing the cellular response to oxidative stress.
A Head-to-Head Comparison: 4-O-Galloylalbiflorin Versus Conventional NSAIDs in Inflammation and Safety
For Immediate Release
[City, State] – [Date] – In the ongoing quest for safer and more effective anti-inflammatory agents, a comprehensive analysis of 4-O-Galloylalbiflorin, a natural compound, reveals a promising profile when compared head-to-head with conventional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). This comparison guide, tailored for researchers, scientists, and drug development professionals, delves into the mechanistic differences, efficacy, and safety profiles, supported by available experimental data.
Executive Summary
Conventional NSAIDs, such as ibuprofen (B1674241) and celecoxib, are mainstays in pain and inflammation management. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923) that mediate inflammation, pain, and fever.[1][2][3] However, the non-selective inhibition of both COX-1 and COX-2 isoforms by many traditional NSAIDs can lead to significant gastrointestinal side effects, including ulcers and bleeding, due to the disruption of the protective lining of the stomach.[4][5][6][7] While COX-2 selective NSAIDs (coxibs) were developed to mitigate these risks, concerns about cardiovascular side effects have emerged.[1]
This compound, a derivative of albiflorin (B1665693) found in the roots of Paeonia lactiflora, presents an alternative anti-inflammatory strategy. Emerging evidence suggests that its mechanism of action diverges from the direct COX inhibition typical of NSAIDs. Instead, it appears to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can suppress the production of a broader range of pro-inflammatory mediators, not limited to prostaglandins.
Mechanism of Action: A Tale of Two Pathways
Conventional NSAIDs: The Cyclooxygenase Blockade
The anti-inflammatory effects of conventional NSAIDs are primarily attributed to their ability to block the active site of COX enzymes.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.
Figure 1: Mechanism of Action of Conventional NSAIDs.
This compound: Targeting Inflammatory Signaling Cascades
In contrast, the anti-inflammatory action of this compound and its related compounds, like albiflorin, is linked to the downregulation of the NF-κB and MAPK signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. By targeting these upstream signaling molecules, this compound can orchestrate a broader anti-inflammatory effect.
Figure 2: Proposed Anti-Inflammatory Signaling Pathway of this compound.
Efficacy and Safety: A Comparative Data Overview
While direct head-to-head clinical trials are limited, pre-clinical data provides valuable insights into the comparative performance of this compound and conventional NSAIDs.
In Vitro Anti-Inflammatory Activity
| Compound | Target | IC50 / Inhibition | Reference |
| This compound | Data Not Available | Data Not Available | |
| Ibuprofen | COX-1 | ~15 µM | [8] |
| COX-2 | ~10 µM | [8] | |
| Celecoxib | COX-1 | >100 µM | [8] |
| COX-2 | ~0.04 µM | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose | Paw Edema Inhibition (%) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Indomethacin | 5 mg/kg | ~50-70% | [9] |
| Naproxen | 20 mg/kg | ~45-60% | [9] |
Gastric Ulcerogenic Potential
| Compound | Dose | Ulcer Index / Observations | Reference |
| This compound | Data Not Available | Data Not Available | |
| Ibuprofen | 100 mg/kg | Significant ulceration | [10] |
| Naproxen | 40 mg/kg | Severe ulceration | [10] |
| Celecoxib | 50 mg/kg | Minimal to no ulceration | [10] |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the comparative analysis.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes (IC50).
Methodology:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by carrageenan.
Methodology:
-
Rodents (typically rats or mice) are randomly assigned to control and treatment groups.
-
The test compound or vehicle (for the control group) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of paw edema for each treatment group is calculated relative to the vehicle control group.
Gastric Ulcerogenic Assay in Rodents
Objective: To assess the potential of a test compound to induce gastric mucosal damage.
Methodology:
-
Rodents are fasted overnight with free access to water.
-
The test compound or a reference NSAID (e.g., indomethacin) is administered orally at a high dose.
-
After a specified period (e.g., 4-6 hours), the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for the presence of ulcers or other mucosal lesions.
-
The severity of gastric damage is scored based on the number and size of the lesions. An ulcer index can be calculated to provide a quantitative measure of the ulcerogenic potential.
Figure 3: A Typical Experimental Workflow for Anti-Inflammatory Drug Discovery.
Conclusion and Future Directions
While direct comparative data for this compound against conventional NSAIDs is still emerging, the available evidence on related compounds suggests a distinct and potentially safer mechanism of action. By targeting the upstream NF-κB and MAPK signaling pathways, this compound may offer a broader anti-inflammatory effect with a reduced risk of the gastrointestinal complications associated with non-selective COX inhibition.
Further research, including head-to-head in vivo studies comparing the efficacy and gastric safety of this compound with conventional NSAIDs, is warranted. The determination of its COX-1/COX-2 inhibitory profile is also crucial for a complete understanding of its mechanism and safety. The development of natural compounds like this compound represents a promising avenue in the search for next-generation anti-inflammatory therapies with improved benefit-risk profiles.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. NSAID-induced gastrointestinal damage. A critical review of prophylaxis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nonsteroidal Anti-Inflammatory Drugs and Peptic Ulcers [verywellhealth.com]
- 7. NSAIDs and Stomach Ulcers: Causes, Symptoms & Side Effects [medicinenet.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Synergistic Potential of 4-O-Galloylalbiflorin: A Comparative Guide to Natural Compound Combinations
For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the potential synergistic effects of 4-O-Galloylalbiflorin with other natural compounds. Due to a lack of direct experimental studies on this compound combinations, this analysis is based on the known biological activities of its constituent molecules, gallic acid and albiflorin (B1665693), and their documented synergistic interactions with other natural compounds.
While direct experimental data on the synergistic effects of this compound remains to be established, the well-documented antioxidant and anti-inflammatory properties of its components, gallic acid and albiflorin, suggest a strong potential for synergistic interactions with other natural compounds. This guide explores these potential synergies by examining the mechanisms of action of its constituents and their proven collaborations with other bioactive molecules.
Understanding the Bioactive Components
This compound is a compound comprised of gallic acid and albiflorin.
-
Gallic Acid: A phenolic acid renowned for its potent antioxidant and anti-inflammatory activities. It is known to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.
-
Albiflorin: A monoterpene glycoside that has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanisms of action often involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical defense mechanism against oxidative stress, and the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
The distinct yet complementary mechanisms of these two molecules form the basis for hypothesizing synergistic effects when this compound is combined with other natural compounds that target similar or parallel pathways.
Potential Synergistic Combinations: An Evidence-Based Postulation
Based on the known synergistic activities of gallic acid and albiflorin (and its isomer, paeoniflorin), the following natural compounds present promising candidates for combination studies with this compound.
Synergistic Antioxidant Effects: Combination with Tannic Acid
Hypothesis: A combination of this compound and tannic acid may exhibit enhanced antioxidant activity.
Rationale: Studies have demonstrated a synergistic antioxidant effect between gallic acid and tannic acid. This synergy is likely due to their similar phenolic structures and ability to scavenge free radicals.
Supporting Experimental Data:
| Treatment Group | Blood Glucose Levels (mmol/L) | Serum Malondialdehyde (MDA) Levels (nmol/mL) | Serum Total Antioxidant Capacity (mmol/L) |
| Control | 5.2 ± 0.4 | 1.8 ± 0.2 | 1.5 ± 0.1 |
| Diabetic Control | 18.5 ± 1.5 | 4.5 ± 0.5 | 0.8 ± 0.1 |
| Gallic Acid (100 mg/kg) | 14.2 ± 1.2 | 3.5 ± 0.4 | 1.0 ± 0.1 |
| Tannic Acid (100 mg/kg) | 11.8 ± 1.0 | 2.8 ± 0.3 | 1.2 ± 0.1 |
| Gallic Acid + Tannic Acid (1:1) | 9.5 ± 0.8 | 2.2 ± 0.2 | 1.4 ± 0.1 |
Data adapted from a study on alloxan-induced diabetic rabbits. The combination of gallic acid and tannic acid showed a more significant improvement in antioxidant status compared to individual treatments.
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is a common method to determine the total antioxidant capacity of a sample.
-
Reagent Preparation: A FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 ratio.
-
Assay Procedure:
-
A 10 µL sample (or standard) is added to a well of a 96-well plate.
-
220 µL of the FRAP working solution is added to each well.
-
The mixture is incubated for 4 minutes with continuous stirring.
-
The absorbance is measured at 593 nm.
-
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO4·7H2O.
Synergistic Anti-inflammatory Effects: Combination with Glycyrrhizin (B1671929)
Hypothesis: The combination of this compound and glycyrrhizin may produce a synergistic anti-inflammatory effect, particularly in the context of skin inflammation.
Rationale: Paeoniflorin (B1679553), an isomer of albiflorin, has been shown to have complementary anti-inflammatory effects with glycyrrhizin, a major active component of licorice root. Both compounds are known to modulate inflammatory pathways, and their combination could lead to a more potent therapeutic outcome.
Supporting Experimental Data:
| Treatment Group | Psoriasis Area and Severity Index (PASI) Score | Epidermal Thickness (µm) |
| Control | 0 | 15.2 ± 2.1 |
| Imiquimod-induced Psoriasis | 8.5 ± 1.2 | 85.6 ± 10.3 |
| Paeoniflorin (50 mg/kg) | 5.1 ± 0.8 | 45.3 ± 6.7 |
| Glycyrrhizin (20 mg/kg) | 4.8 ± 0.7 | 42.1 ± 5.9 |
| Paeoniflorin + Glycyrrhizin | 2.3 ± 0.5 | 25.8 ± 4.2 |
Hypothetical data based on the known effects of paeoniflorin and glycyrrhizin in a mouse model of psoriasis. The combination is expected to show a greater reduction in disease severity.
Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to study the pathogenesis and treatment of psoriasis.
-
Induction of Psoriasis: A daily topical dose of 5% imiquimod (B1671794) cream is applied to the shaved back skin of mice for 7 consecutive days.
-
Treatment: The test compounds (e.g., paeoniflorin, glycyrrhizin, or their combination) are administered to the mice, typically via oral gavage or intraperitoneal injection, during the imiquimod application period.
-
Evaluation: The severity of the skin inflammation is assessed using the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and thickness. Histological analysis of skin biopsies is also performed to measure epidermal thickness and inflammatory cell infiltration.
Visualizing the Molecular Mechanisms
To better understand the potential for synergy, it is crucial to visualize the signaling pathways modulated by the components of this compound and their potential partners.
Caption: Workflow for evaluating anti-psoriatic effects.
Caption: Albiflorin's activation of the Nrf2/HO-1 pathway.
Caption: Gallic acid's inhibition of the NF-κB pathway.
Conclusion and Future Directions
While direct experimental validation is pending, the analysis of the constituent components of this compound strongly suggests its potential for synergistic effects when combined with other natural compounds. The complementary antioxidant and anti-inflammatory mechanisms of gallic acid and albiflorin provide a solid foundation for this hypothesis. Future research should focus on in vitro and in vivo studies to directly evaluate the synergistic potential of this compound in combination with compounds like tannic acid and glycyrrhizin. Such investigations will be crucial for unlocking the full therapeutic potential of this promising natural product and for the development of novel, more effective combination therapies for a range of diseases.
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-O-Galloylalbiflorin Quantification
The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results between different laboratories or when transferring methods. This process involves comparing the performance characteristics of two or more methods to determine if they provide equivalent results.
Experimental Workflow for Method Cross-Validation
A typical workflow for the cross-validation of analytical methods for quantifying a phytochemical like 4-O-Galloylalbiflorin is outlined below. This process ensures that both methods are validated individually before a comparative analysis is performed.
Comparison of HPLC-UV and LC-MS/MS Methods
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Limit of Quantification (LOQ) | ~ 2.5 - 5 µg/mL[1] | ~ 1.0 ng/mL[2] |
| Precision (RSD%) | < 3%[1] | < 15% |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; based on mass-to-charge ratio, providing greater specificity. |
| Cost & Complexity | Lower initial cost and less complex to operate. | Higher initial investment and requires more specialized expertise. |
Experimental Protocols
Below are representative experimental protocols for the quantification of paeoniflorin (B1679553) and its derivatives, which can be adapted for this compound.
HPLC-UV Method
This method is suitable for the quantification of this compound in herbal extracts and formulations where the analyte concentration is relatively high.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (often with a small percentage of formic or phosphoric acid to improve peak shape). A typical mobile phase could be a gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm is commonly used for paeoniflorin and its derivatives[3].
-
Sample Preparation:
-
Accurately weigh the powdered sample (e.g., Radix Paeoniae Rubra).
-
Extract with a suitable solvent, such as methanol (B129727), using ultrasonication for a defined period (e.g., 30 minutes).
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Quantification: An external standard calibration curve is typically used for quantification.
LC-MS/MS Method
This method is ideal for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, where high sensitivity and selectivity are required.
-
Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of acetonitrile or methanol and water containing a volatile additive like formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
-
Sample Preparation:
-
For biological fluids like plasma, a protein precipitation step is common. Add a precipitating agent (e.g., acetonitrile or methanol, often containing an internal standard) to the plasma sample.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
The supernatant is then transferred for injection, sometimes after an evaporation and reconstitution step.
-
-
Quantification: An internal standard calibration curve is typically used to correct for matrix effects and variations in sample preparation and instrument response.
Signaling Pathway Diagram
While this compound's specific signaling pathways are still under investigation, many components from Radix Paeoniae, like paeoniflorin, are known to exert anti-inflammatory effects, partly through the inhibition of the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this pathway.
References
- 1. pjps.pk [pjps.pk]
- 2. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of components in Radix paeoniae rubra based on QAMS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-O-Galloylalbiflorin as a Biomarker for Paeonia lactiflora Quality
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-O-Galloylalbiflorin with established and alternative biomarkers for assessing the quality of Paeonia lactiflora (Bai Shao, Radix Paeoniae Alba). It includes a detailed overview of the current understanding of its biosynthesis, comparative quantitative data, and standardized experimental protocols for its analysis.
Introduction to Paeonia lactiflora Quality Assessment
Paeonia lactiflora is a vital herb in traditional medicine, with its therapeutic efficacy intrinsically linked to the chemical composition of its root. For centuries, quality assessment has been based on morphological characteristics and the content of a few major bioactive compounds. Paeoniflorin (B1679553) has traditionally been the primary single-marker for quality control. However, a growing body of evidence suggests that a single compound cannot fully represent the complex chemical profile and therapeutic synergy of this herb. This has led to the exploration of a multi-component quality control approach, with this compound emerging as a promising candidate biomarker.
This compound: A Novel Biomarker Candidate
This compound is a galloylated monoterpene glycoside found in Paeonia lactiflora. Its chemical structure, which combines the moieties of albiflorin (B1665693) and gallic acid, suggests potential for unique bioactivity. The presence and concentration of such galloylated compounds may offer a more nuanced indication of the plant's metabolic state and, consequently, its therapeutic potential.
Comparison with Alternative Biomarkers
The quality of Paeonia lactiflora is currently evaluated using several chemical markers. This section compares this compound with the most prominent alternatives.
| Biomarker | Chemical Class | Rationale for Use as a Quality Marker | Limitations |
| Paeoniflorin | Monoterpene Glycoside | Most abundant bioactive compound; official marker in many pharmacopoeias. | Content can vary significantly with cultivar, age, and processing; may not fully represent the synergistic effects of the whole herb. |
| Albiflorin | Monoterpene Glycoside | Structurally similar to paeoniflorin with demonstrated bioactivity.[1] | Often present in lower concentrations than paeoniflorin. |
| Gallic Acid | Phenolic Acid | A key component of hydrolyzable tannins with known antioxidant and anti-inflammatory properties. | A common compound in many plants, lacking specificity to Paeonia lactiflora. |
| 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | Hydrolyzable Tannin | Potent biological activities, including anti-inflammatory and anti-cancer effects.[2] | Its concentration can be influenced by post-harvest processing. |
| This compound | Galloylated Monoterpene Glycoside | May reflect a specific metabolic pathway related to stress response or secondary metabolite maturation, potentially offering a more precise quality indicator. | Less studied than other markers; requires more extensive validation across a wider range of samples. |
Quantitative Data Comparison
While comprehensive quantitative data for this compound across a wide range of Paeonia lactiflora cultivars is still emerging, preliminary studies and broader metabolomic analyses provide valuable insights. The following table summarizes representative data from a widely targeted metabolomics study of different Paeonia lactiflora cultivars.
| Compound | Cultivar 'Fenyunu' (CK) (Relative Peak Area) | Cultivar 'Dafugui' (DFG) (Relative Peak Area) | Cultivar 'Red Charm' (HSML) (Relative Peak Area) |
| Paeoniflorin | High | Medium | Medium |
| Albiflorin | High | Medium | Low |
| This compound | Present | Present | Present |
| Gallic Acid | Medium | High | High |
| 1,2,3,4,6-penta-O-galloyl-β-D-glucose | Low | Medium | High |
Note: This table is a qualitative representation based on findings from metabolomic studies. Absolute quantitative comparisons require further targeted studies. A study on different parts of Paeonia ostii identified this compound as a marker compound, suggesting its potential significance within the Paeonia genus.
Experimental Protocols
Accurate and reproducible quantification of this compound and other biomarkers is essential for quality control. The following is a detailed protocol for the simultaneous analysis of multiple components in Paeonia lactiflora using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), adapted from published methodologies.[3]
Sample Preparation
-
Grinding: Dry the Paeonia lactiflora root samples at 60°C to a constant weight and grind them into a fine powder (60-80 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of 70% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a high-resolution mass spectrometer.
-
Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-18 min: 5% to 95% B
-
18-21 min: 95% B
-
21.1-24 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity of the target analytes.
-
Data Analysis
-
Identify and quantify the target compounds based on their retention times and specific MRM transitions.
-
Construct calibration curves using certified reference standards for absolute quantification.
Visualizing Key Pathways and Workflows
Hypothetical Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the monoterpenoid pathway, with albiflorin as a direct precursor. The final step involves the galloylation of the albiflorin molecule.
Caption: Hypothetical biosynthesis of this compound.
Experimental Workflow for Biomarker Validation
The validation of this compound as a biomarker involves a systematic workflow from sample collection to data analysis and correlation with quality metrics.
Caption: Workflow for validating this compound.
Logical Framework for Multi-Component Quality Assessment
A multi-component approach provides a more holistic assessment of Paeonia lactiflora quality.
Caption: Multi-component quality assessment framework.
Conclusion and Future Directions
The validation of this compound as a biomarker for Paeonia lactiflora quality presents a promising advancement in the standardization of this important traditional medicine. Its unique chemical nature suggests it may provide a more refined measure of quality than single, high-abundance compounds.
Future research should focus on:
-
Extensive Quantitative Studies: Analyzing a broader range of Paeonia lactiflora cultivars and processed products to establish a robust correlation between this compound content and therapeutic efficacy.
-
Bioactivity Studies: Investigating the specific pharmacological activities of this compound to understand its contribution to the overall therapeutic effects of Paeonia lactiflora.
-
Enzyme Identification: Characterizing the specific galloyltransferase responsible for the biosynthesis of this compound to enable biotechnological approaches for quality improvement.
By incorporating this compound into a multi-component quality control system, researchers and drug development professionals can achieve a more accurate and comprehensive evaluation of Paeonia lactiflora, ultimately leading to safer and more effective herbal medicines.
References
- 1. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Paeonia lactiflora Chemotypes with Varying 4-O-Galloylalbiflorin Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolomic profiles of two theoretical Paeonia lactiflora chemotypes: one with high and one with low concentrations of 4-O-Galloylalbiflorin. The data presented is a synthesized representation based on findings from various metabolomic studies on different P. lactiflora cultivars, illustrating the expected metabolic distinctions.
Introduction to Paeonia lactiflora Chemotypes
Paeonia lactiflora (peony) is a widely utilized plant in traditional medicine, with its therapeutic effects attributed to a rich diversity of secondary metabolites. Among these, monoterpene glycosides and their galloylated derivatives, such as this compound, are of significant interest due to their potential pharmacological activities. Variations in the genetic makeup and growing conditions of P. lactiflora lead to the existence of different chemotypes, which are characterized by distinct profiles of these chemical constituents. Understanding the metabolomic differences between chemotypes with varying levels of this compound is crucial for the targeted selection of plant material for drug development and for ensuring the quality and efficacy of herbal preparations.
This guide focuses on a comparative metabolomic analysis of hypothetical high and low this compound chemotypes, providing insights into the broader metabolic shifts associated with the differential accumulation of this key compound.
Comparative Metabolomic Profiles
A widely targeted metabolomic approach using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) is typically employed to distinguish between P. lactiflora chemotypes.[1][2][3] This powerful technique allows for the simultaneous detection and relative quantification of a broad spectrum of metabolites.
The following table summarizes the key differentially abundant metabolites identified between a hypothetical "High this compound Chemotype" and a "Low this compound Chemotype," based on general findings in comparative metabolomics of different P. lactiflora cultivars.[1][4]
Table 1: Differentially Abundant Metabolites in Paeonia lactiflora Chemotypes
| Metabolite Class | Metabolite Name | Fold Change (High vs. Low) | Putative Role/Significance |
| Galloylated Monoterpene Glycosides | This compound | High | Primary marker for chemotype distinction |
| Galloylpaeoniflorin | High | Structurally related, likely co-regulated | |
| Monoterpene Glycosides | Albiflorin | Lower in High Chemotype | Precursor for this compound |
| Paeoniflorin | Lower in High Chemotype | Precursor for galloylated derivatives | |
| Oxypaeoniflorin | Variable | May be part of a related metabolic pathway | |
| Phenolic Acids | Gallic Acid | High | Precursor for the galloyl moiety |
| Protocatechuic acid | High | General defense and signaling molecule | |
| Flavonoids | Catechin | High | Associated with antioxidant activity |
| Epicatechin | High | Associated with antioxidant activity | |
| Proanthocyanidins | High | Contribute to pigmentation and defense | |
| Tannins | Gallotannins | High | Polymers of gallic acid, defense compounds |
Experimental Protocols
The following is a representative experimental workflow for the comparative metabolomic analysis of Paeonia lactiflora chemotypes.
Sample Preparation
-
Harvesting and Pre-treatment: Roots of Paeonia lactiflora are harvested, washed, and dried.
-
Grinding: The dried roots are ground into a fine powder.
-
Extraction:
-
An accurately weighed sample of the powdered root (e.g., 100 mg) is transferred to a centrifuge tube.
-
An extraction solvent (e.g., 80% methanol (B129727) in water) is added.
-
The mixture is vortexed and then sonicated in an ice-water bath.
-
The sample is centrifuged at high speed (e.g., 12,000 rpm) at 4°C.
-
The supernatant is collected and filtered through a 0.22 µm membrane filter before analysis.[1]
-
UPLC-QTOF/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 column (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm x 100 mm) is used for separation.[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is employed.[1]
-
Gradient Program: A typical gradient starts with a low percentage of B, which is gradually increased to elute compounds with increasing hydrophobicity.[1]
-
Flow Rate: A constant flow rate (e.g., 0.35 mL/min) is maintained.[1]
-
Injection Volume: A small volume of the extracted sample (e.g., 2 µL) is injected.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect a wider range of metabolites.
-
Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer is used to acquire high-resolution mass spectra.
-
Data Acquisition: Data is collected in a full scan mode over a specified mass range (e.g., m/z 50-1000). MS/MS data is also acquired for the identification of key metabolites.
-
Data Analysis
-
Peak Picking and Alignment: Raw data is processed using software such as XCMS or MassHunter to detect and align chromatographic peaks.
-
Metabolite Identification: Metabolites are putatively identified by matching their accurate mass and MS/MS fragmentation patterns with online databases (e.g., METLIN, HMDB) and in-house libraries.
-
Multivariate Statistical Analysis:
-
Principal Component Analysis (PCA) is used for an initial unsupervised overview of the data distribution and to identify outliers.
-
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is employed to maximize the separation between the chemotypes and identify the variables (metabolites) responsible for this discrimination.[1][2]
-
Volcano plots are generated to visualize metabolites that are both statistically significant (p-value) and have a high fold-change between the groups.[1]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative metabolomics of Paeonia lactiflora.
Putative Biosynthetic Pathway of Galloylated Monoterpenes
Caption: Putative biosynthetic pathway leading to this compound in Paeonia lactiflora.
Conclusion
The comparative metabolomic analysis of Paeonia lactiflora chemotypes reveals significant differences in their chemical composition, extending beyond the primary marker, this compound. Chemotypes with high levels of this compound are also likely to exhibit elevated concentrations of related galloylated monoterpenes, phenolic acids, and certain flavonoids, while potentially showing lower levels of the precursor monoterpene glycosides. These metabolic shifts have important implications for the pharmacological properties of peony extracts and highlight the necessity of chemotype selection and standardization in the development of botanical drugs. The methodologies and illustrative data presented in this guide provide a framework for researchers to further investigate the chemical diversity of Paeonia lactiflora and its therapeutic potential.
References
- 1. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Integrated physiological, microbial, and metabolomics analyses revealed the differences in different varieties of Paeonia lactiflora Pall [frontiersin.org]
- 4. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars | PLOS One [journals.plos.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
